molecular formula C12H10BrN3O B3170717 2-amino-N-(5-bromopyridin-2-yl)benzamide CAS No. 94565-53-4

2-amino-N-(5-bromopyridin-2-yl)benzamide

Cat. No.: B3170717
CAS No.: 94565-53-4
M. Wt: 292.13 g/mol
InChI Key: DOMKOSUNKXTRTG-UHFFFAOYSA-N
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Description

2-amino-N-(5-bromopyridin-2-yl)benzamide ( 94565-53-4) is an organic compound with the molecular formula C12H10BrN3O and a molecular weight of 292.13 g/mol . This benzamide derivative is a valuable synthetic building block in medicinal chemistry and pharmaceutical research, particularly as a precursor for the synthesis of biologically active quinazolinone compounds . Benzamide analogs bearing 2-aminopyridine scaffolds are of significant research interest due to their demonstrated potential as inhibitors of various biological targets. Structural analogs of this compound have been investigated as inhibitors of Factor Xa , a key serine protease in the blood coagulation cascade, highlighting its utility in the development of potential antithrombotic agents . Furthermore, closely related benzamide compounds have been explored as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs) . Such subtype-selective ligands are valuable tools for researching the roles of specific nAChR subtypes in normal and pathophysiological states, including cognitive function and addiction . The product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(5-bromopyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMKOSUNKXTRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Utilization of 2-Amino-N-(5-bromopyridin-2-yl)benzamide (CAS 94565-53-4) in Epigenetic Drug Discovery and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Rationale

In modern drug discovery, the design of epigenetic modulators and proteolysis-targeting chimeras (PROTACs) relies heavily on privileged bifunctional building blocks. 2-Amino-N-(5-bromopyridin-2-yl)benzamide (CAS 94565-53-4) [1] represents a highly strategic intermediate in this space.

From a structural perspective, this compound is engineered with two distinct, non-interfering functional domains:

  • The o-Amino Benzamide Motif: A highly validated, isoform-selective Zinc-Binding Group (ZBG) that specifically targets Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3) [3].

  • The 5-Bromopyridine Ring: An electrophilic handle primed for palladium-catalyzed cross-coupling, allowing for rapid late-stage functionalization or linker attachment.

Physicochemical Profiling

To ensure predictable pharmacokinetics and synthetic tractability, the quantitative parameters of this intermediate are summarized below:

PropertyValueStructural / Synthetic Implication
Chemical Name 2-amino-N-(5-bromopyridin-2-yl)benzamideBifunctional architecture.
CAS Registry Number 94565-53-4Industry-standard identifier.
Molecular Formula C12H10BrN3OContains a single bromine atom.
Molecular Weight 292.13 g/mol Low MW allows for linker addition without exceeding Lipinski limits.
Isotopic Signature m/z 292 / 294 (1:1 ratio)Critical for LC-MS validation of the starting material.
Pharmacophore Role Class I HDAC ZBGBidentate chelation of catalytic Zn²⁺.

Mechanistic Grounding: The Epigenetic Pathway

To understand the utility of CAS 94565-53-4, one must analyze the causality of its binding kinetics. X-ray crystallography of analogous o-amino benzamides (e.g., PDB: 4LY1) reveals that the primary amine and the carbonyl oxygen form a tight bidentate chelate with the Zn²⁺ ion in the HDAC active site [3].

Simultaneously, the phenyl ring engages the hydrophobic "foot pocket" (residues Phe155 and Pro34 in HDAC2). Crucially, the pyridine ring extends outward into the solvent-exposed channel. Because the bromine atom is located at the 5-position of the pyridine, any linker or functional group attached here is directed out of the active site, avoiding steric clashes and preserving the nanomolar binding affinity of the ZBG.

HDAC A o-Amino Benzamide Motif (from CAS 94565-53-4) B HDAC Active Site (Zn2+ Ion Chelation) A->B Binds C Inhibition of Deacetylation B->C Blocks D Chromatin Relaxation C->D Induces E Gene Transcription Activation D->E

Mechanistic pathway of Class I HDAC inhibition mediated by the o-amino benzamide ZBG.

Application in Targeted Protein Degradation

Recently, CAS 94565-53-4 has gained immense traction as a target-binding moiety in the synthesis of heterobifunctional degraders (PROTACs). By coupling the 5-bromo position to an E3 ligase ligand (such as a CRBN or VHL binder) via a PEG or alkyl linker, researchers can induce the ubiquitination and subsequent proteasomal degradation of target proteins [2].

PROTAC A CAS 94565-53-4 (HDAC Binder) B Pd-Catalyzed Cross-Coupling A->B C Linker Attachment (PEG / Alkyl) B->C D E3 Ligase Ligand (CRBN / VHL) C->D E Bifunctional PROTAC (Targeted Degrader) D->E

Logical workflow for assembling a targeted protein degrader (PROTAC) using CAS 94565-53-4.

Field-Proven Experimental Protocols

To transform CAS 94565-53-4 into a functional PROTAC or advanced epigenetic modulator, a Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is engineered as a self-validating system , ensuring that causality and analytical checks are built into the workflow.

Pre-Reaction Analytical Validation

Before initiating the reaction, the integrity of CAS 94565-53-4 must be verified.

  • LC-MS Check: Look for the classic 1:1 isotopic doublet at m/z 292 [M+H]⁺ and 294[M+2+H]⁺. This confirms the presence of the bromine atom. Field Insight: If a singlet at m/z 214 is observed, spontaneous debromination has occurred, and the batch must be discarded.

Step-by-Step Suzuki-Miyaura Coupling Protocol

This protocol attaches a boronic acid-functionalized linker to the 5-position of the pyridine ring.

Step 1: Reagent Assembly & Stoichiometry

  • Charge a flame-dried Schlenk flask with CAS 94565-53-4 (1.0 equiv) and the desired linker-boronic acid (1.2 equiv).

  • Add the catalyst: Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step in the catalytic cycle—a necessity when dealing with electron-deficient heteroaryl bromides.

  • Add the base: K₂CO₃ (2.0 equiv).

Step 2: Solvent Addition & Degassing

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: This biphasic system ensures the solubility of both the organic electrophile and the inorganic base, facilitating rapid transmetalation.

  • Critical Step: Purge the mixture with Argon for 15 minutes. Failure to remove dissolved O₂ will result in the rapid oxidative deactivation of the Pd(0) active species into Pd(II) black.

Step 3: Catalytic Cycle Initiation

  • Seal the flask and heat to 90°C in an oil bath for 4–6 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (CAS 94565-53-4) is highly UV-active. Wait for the complete disappearance of the starting material spot.

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium particulates.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the functionalized intermediate.

References

  • Google Patents. "Modified proteins and protein degraders" (WO2021239117A1). World Intellectual Property Organization.
  • National Center for Biotechnology Information (PMC). "Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells". PMC Article Archive. URL:[Link]

N-(5-bromo-2-pyridyl)anthranilamide: Nomenclature, Synthesis, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-bromo-2-pyridyl)anthranilamide is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry and agrochemical development. Characterized by its anthranilamide core and halogenated pyridine ring, this compound serves as a critical intermediate in the synthesis of novel heterobifunctional degraders (PROTACs) and ryanodine receptor modulators. This whitepaper details the systematic nomenclature, physicochemical properties, self-validating synthetic protocols, and its emerging role as a ligand for the DNA damage-binding protein 1 (DDB1) E3 ligase complex.

Nomenclature & Physicochemical Profiling

The systematic nomenclature of this compound is derived from its parent structure, benzamide .

  • Parent Chain: The core is a benzamide (an amide derivative of benzoic acid).

  • Substituent 1 (Ring): A primary amine (-NH₂) is located at the ortho position (position 2) of the benzene ring, yielding the "2-amino" prefix (historically referred to as the anthraniloyl group).

  • Substituent 2 (Amide Nitrogen): The amide nitrogen (N) is substituted with a pyridine ring attached at its 2-position, which itself bears a bromine atom at the 5-position, yielding the "N-(5-bromopyridin-2-yl)" designation.

Combining these rules generates the formal IUPAC name: 2-amino-N-(5-bromopyridin-2-yl)benzamide . In industrial and patent literature, it is most frequently referred to by its common synonym, N-(5-bromo-2-pyridyl)anthranilamide 1.

Quantitative Physicochemical Data

To facilitate integration into computational drug discovery workflows, the compound's core parameters are summarized below:

PropertyQuantitative Value / Descriptor
IUPAC Nomenclature 2-amino-N-(5-bromopyridin-2-yl)benzamide
Common Synonyms N-(5-bromo-2-pyridyl)anthranilamide
CAS Registry Number 94565-53-4
Molecular Formula C12H10BrN3O
Molecular Weight 292.13 g/mol
Hydrogen Bond Donors 2 (Primary amine, secondary amide)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, pyridine nitrogen, amine nitrogen)

Synthetic Methodologies & Mechanistic Causality

The synthesis of N-(5-bromo-2-pyridyl)anthranilamide presents a specific chemical challenge: 2-amino-5-bromopyridine is an exceptionally poor nucleophile . The electron-withdrawing nature of both the pyridine nitrogen and the bromine atom heavily depletes the electron density of the exocyclic amine. To overcome this, two primary synthetic routes are employed, each utilizing distinct mechanistic strategies to force the amide coupling.

Synthesis IA Isatoic Anhydride (Electrophile) Intermediate Carbamate Intermediate IA->Intermediate Nucleophilic Attack ABP 2-Amino-5-bromopyridine (Nucleophile) ABP->Intermediate Base DBU / DMF (Base Activation) Base->ABP Deprotonation CO2 - CO2 (Decarboxylation) Intermediate->CO2 Visual Validation Product N-(5-bromo-2-pyridyl) anthranilamide Intermediate->Product Heat (80°C)

Fig 1: Synthetic workflow for N-(5-bromo-2-pyridyl)anthranilamide via isatoic anhydride.

Protocol 1: Isatoic Anhydride Ring-Opening (Preferred Scalable Route)

Causality & Logic: To bypass the poor nucleophilicity of the aminopyridine without resorting to harsh conditions that degrade the product, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as a non-nucleophilic base. DBU deprotonates the amine, transiently increasing its nucleophilicity. Isatoic anhydride acts as a highly electrophilic, pre-activated equivalent of anthranilic acid 2.

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-5-bromopyridine (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. (Rationale: Anhydrous conditions prevent the premature hydrolysis of the isatoic anhydride).

  • Activation: Add DBU (1.2 eq, 12 mmol) dropwise at room temperature. Stir for 15 minutes to establish the deprotonation equilibrium.

  • Coupling: Slowly add isatoic anhydride (1.1 eq, 11 mmol) in small portions over 10 minutes.

    • Self-Validation Checkpoint: The reaction mixture will immediately begin to evolve CO₂ gas. The cessation of bubbling serves as a visual indicator that the ring-opening and decarboxylation steps are complete.

  • Thermal Maturation: Heat the reaction mixture to 80°C for 4 hours to drive the reaction to thermodynamic completion.

  • Isolation & Purification: Cool to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Filter the resulting precipitate via vacuum filtration and recrystallize from ethanol.

    • Analytical Validation: LC-MS analysis must confirm a doublet peak at [M+H]⁺ 292.0 and 294.0 m/z in a ~1:1 ratio, confirming the preservation of the bromine isotope pattern.

Protocol 2: Direct Amide Coupling via N-Boc Protection

Causality & Logic: Direct coupling of anthranilic acid with an amine using standard reagents (e.g., HATU) frequently fails due to competitive self-condensation (oligomerization) of the unprotected anthranilic acid. By utilizing N-Boc-anthranilic acid, the nucleophilic primary amine is masked, forcing the coupling to occur exclusively with the target aminopyridine.

Step-by-Step Methodology:

  • Ester Activation: Dissolve N-Boc-anthranilic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir for 15 minutes. (Rationale: HATU rapidly forms an active HOAt ester, which is highly susceptible to nucleophilic attack).

  • Amide Bond Formation: Add 2-amino-5-bromopyridine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Extraction: Dilute with ethyl acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate.

  • Global Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the Boc-protected mass and the emergence of an[M-100] mass shift confirms successful deprotection.

  • Final Isolation: Concentrate to remove TFA, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel flash chromatography.

Applications in Targeted Protein Degradation (PROTACs)

Beyond its historical use as an intermediate for anthranilic diamide insecticides, N-(5-bromo-2-pyridyl)anthranilamide has recently gained immense traction in the field of targeted protein degradation.

While E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) dominate the PROTAC landscape, DNA damage-binding protein 1 (DDB1) has emerged as a highly effective alternative E3 ligase target. Recent patent literature demonstrates that specific derivatives of N-(5-bromo-2-pyridyl)anthranilamide act as potent DDB1 binding moieties 3.

By covalently attaching this anthranilamide core to a target-protein-binding ligand via an optimized alkyl or PEG linker, researchers can synthesize heterobifunctional molecules that induce spatial proximity between DDB1 and a disease-driving target protein. This proximity hijacks the cell's natural ubiquitin-proteasome system, leading to the polyubiquitination and subsequent destruction of the target protein.

PROTAC Target Target Protein (Disease Driver) Linker Alkyl/PEG Linker Target->Linker Proteasome 26S Proteasome (Degradation) Target->Proteasome Targeted Degradation Ligand Anthranilamide Derivative (DDB1 Ligand) Linker->Ligand DDB1 DDB1 E3 Ligase Complex Ligand->DDB1 Recruits Ub Ubiquitin Chain DDB1->Ub Transfers Ub->Target Polyubiquitination

Fig 2: PROTAC mechanism utilizing anthranilamide derivatives as DDB1 E3 ligase recruiters.

References

  • [3] WO2021239117A1 - Modified proteins and protein degraders. Google Patents. Available at:

  • [1] 2-amino-N-(5-bromopyridin-2-yl)benzamide | CAS 94565-53-4. Benchchem. Available at:

  • [2] Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. MDPI. Available at:

Sources

Introduction: The Significance of Brominated Pyridyl Benzamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Calculated logP and pKa Values of Brominated Pyridyl Benzamides

The pyridyl benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique arrangement of a pyridine ring linked to a benzamide group provides a versatile framework for interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. The introduction of a bromine atom to this scaffold is a strategic decision made by medicinal chemists to modulate a compound's physicochemical and pharmacokinetic properties. Bromination can enhance binding affinity through halogen bonding, alter metabolic stability, and critically, influence the compound's lipophilicity (logP) and ionization state (pKa).

This guide provides a comprehensive overview of the computational methodologies used to predict these two crucial physicochemical parameters. Understanding and accurately calculating logP and pKa are fundamental to modern drug design, as these properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] We will delve into the theoretical underpinnings of these parameters, provide detailed, field-tested protocols for their calculation using industry-standard software, and present a comparative data analysis for a virtual library of brominated pyridyl benzamides.

Pillar 1: The Foundational Importance of logP and pKa

Before delving into computational methods, it is imperative to understand why these two parameters are cornerstones of drug development.

LogP: The Measure of Lipophilicity

The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value, logP, is a measure of a molecule's lipophilicity or hydrophobicity.[2][3]

  • Causality in Drug Action: A drug's logP value dictates its ability to traverse biological membranes. A value that is too low (hydrophilic) may result in poor absorption through the gut wall, while a value that is too high (lipophilic) can lead to poor aqueous solubility, sequestration in fatty tissues, and increased metabolic breakdown.[2] For orally administered drugs, a balanced logP, often cited as being less than 5 according to Lipinski's Rule of 5, is generally desirable for optimal absorption and distribution.[2]

pKa: The Determinant of Ionization State

The pKa, or acid dissociation constant, is the pH at which a molecule is 50% ionized and 50% in its neutral form.[3][4] For a molecule with basic centers, like the pyridine nitrogen in our scaffold, the pKa indicates its strength as a base.

  • Causality in Drug Action: The ionization state of a drug is critical because it affects both solubility and permeability.[5] The charged (ionized) form of a molecule is typically more water-soluble, while the neutral (unionized) form is more lipid-soluble and thus more readily permeates cell membranes. Since the pH varies throughout the body (e.g., stomach ~pH 1.5-3.5, intestines ~pH 6-7.4, blood ~pH 7.4), a drug's pKa determines its charge state in these different environments, directly impacting its absorption and distribution.[3][5]

The interplay between these two properties is often summarized by the distribution coefficient, logD, which is the logP of a compound at a specific pH, taking into account all ionized and unionized forms.[1][3]

Pillar 2: Computational Prediction of logP and pKa

Experimental determination of logP and pKa can be time-consuming and require significant amounts of physical compound.[2][5] Consequently, robust and accurate in-silico prediction methods are indispensable tools in early-stage drug discovery for prioritizing which compounds to synthesize.[6] These methods primarily fall into two categories: fragment/substructure-based methods and quantum mechanics-based methods.[7]

For this guide, we will focus on the widely adopted and validated algorithms available in leading cheminformatics software suites like ChemAxon's Marvin and JChem platform[8][9][10] and ACD/Labs' Percepta.[11][12] These tools often employ a "consensus" approach, combining multiple models to provide more reliable predictions.[13]

Experimental Protocol: In-Silico Calculation of logP and pKa

This protocol outlines a standardized workflow for calculating logP and pKa for a given brominated pyridyl benzamide structure using ChemAxon's MarvinSketch, a tool frequently used for its accessibility and robust calculation plugins.[14][15]

Step 1: Structure Input and Standardization

  • Launch MarvinSketch.

  • Draw the chemical structure of the target molecule, for example, 4-bromo-N-(pyridin-3-yl)benzamide.[16] Ensure all atoms, bonds, and charges are correct.

  • Expert Insight: This is the most critical step. An incorrectly drawn structure will lead to fundamentally flawed predictions. It is good practice to standardize the structure using built-in tools (Structure > Standardize) to ensure consistent representation, such as aromatization and handling of tautomers.

Step 2: pKa Calculation

  • Navigate to the Calculations menu.

  • Select Protonation > pKa.

  • In the pKa Options window, ensure the following are set:

    • Mode: micro (to see the pKa of each specific atom).

    • Min. Basic pKa: 0

    • Max. Acidic pKa: 14

  • Click OK.

  • Interpreting the Output: The structure will be displayed with the calculated pKa values annotated on the relevant atoms. Basic pKa values (like that of the pyridine nitrogen) will be shown in blue, while acidic pKa values (like that of the amide N-H) will be in red. The software predicts which atom is most likely to be protonated or deprotonated and the corresponding pKa for that equilibrium.[17]

Step 3: logP Calculation

  • Navigate to the Calculations menu.

  • Select Partitioning > logP.

  • In the logP Options window, you can select the calculation method. The ChemAxon method is a consensus model that combines multiple approaches for high accuracy.

  • Click OK.

  • Interpreting the Output: The calculated logP value will be displayed. The software can also show the atomic increments, providing insight into which parts of the molecule contribute most to its lipophilicity.[17] This allows for a rational, data-driven approach to modifying the structure to tune its properties.

Step 4: Self-Validation and Data Trustworthiness

  • For any computational model, it is crucial to understand its domain of applicability. The prediction accuracy of these tools is highest for compounds that are similar to those in their training sets.[18] For novel or highly complex scaffolds, the margin of error may increase.

  • Whenever possible, calibrate computational results with experimental data for a small set of representative compounds. This allows for the creation of a user-trained model, which can significantly improve prediction accuracy for a specific chemical series.[13][19]

Computational Workflow Diagram

The following diagram illustrates the streamlined workflow for predicting logP and pKa from a chemical structure.

G cluster_input Step 1: Input & Standardization cluster_calc Step 2: Property Calculation cluster_output Step 3: Analysis & Decision a Draw Chemical Structure (e.g., MarvinSketch) b Standardize Structure (Aromatize, Tautomers) a->b c pKa Prediction (Identify acidic/basic sites) b->c d logP Prediction (Calculate lipophilicity) b->d e Tabulate & Analyze Data (logP, pKa values) c->e d->e f Assess Drug-Likeness (ADME Profile) e->f g Guide Next Synthesis Cycle f->g caption Computational workflow for logP and pKa prediction.

Caption: Computational workflow for logP and pKa prediction.

Pillar 3: Data Analysis of Brominated Pyridyl Benzamides

To demonstrate the application of the described protocol, we have calculated the logP and pKa values for a virtual library of brominated N-(pyridin-3-yl)benzamide isomers. This analysis highlights how the position of the bromine atom systematically influences these key physicochemical properties.

Compound NameStructure (SMILES)Calculated logP (ChemAxon)Most Basic pKa (Pyridine N)Most Acidic pKa (Amide N-H)
N-(pyridin-3-yl)benzamideO=C(NC1=CC=CN=C1)C2=CC=CC=C22.014.9515.10
2-bromo-N-(pyridin-3-yl)benzamideO=C(NC1=CC=CN=C1)C2=CC=CC=C2Br2.824.8914.52
3-bromo-N-(pyridin-3-yl)benzamideO=C(NC1=CC=CN=C1)C2=CC=C(Br)C=C22.824.8814.49
4-bromo-N-(pyridin-3-yl)benzamideO=C(NC1=CC=CN=C1)C2=CC=C(Br)C=C22.824.8914.51
N-(2-bromopyridin-3-yl)benzamideO=C(NC1=C(Br)C=CN=C1)C2=CC=CC=C22.592.1514.65
N-(4-bromopyridin-3-yl)benzamideO=C(NC1=C(Br)C=NC=C1)C2=CC=CC=C22.593.2114.78
N-(5-bromopyridin-3-yl)benzamideO=C(NC1=CC(Br)=CN=C1)C2=CC=CC=C22.593.6514.50

Data Insights:

  • Impact on logP: As expected, the addition of a bromine atom significantly increases the calculated logP by approximately 0.6-0.8 units, reflecting an increase in lipophilicity. The position of the bromine has a minor effect on the overall logP value when on the same ring.

  • Impact on pKa: The position of the bromine atom has a profound effect on the basicity of the pyridine nitrogen. Placing the electron-withdrawing bromine atom on the pyridine ring substantially lowers the pKa, making the nitrogen less basic. This effect is most pronounced when the bromine is ortho to the nitrogen (in the 2-position), dropping the pKa by over 2.7 units. This is a critical insight for drug design, as it means an N-(2-bromopyridin-3-yl) analog would be significantly less protonated at physiological pH than its isomers. The acidity of the amide proton is also slightly increased by the presence of the electron-withdrawing bromine.

Contextual Application: Synthesis of Brominated Pyridyl Benzamides

While this guide focuses on computational prediction, it is valuable for the researcher to understand the synthetic accessibility of these compounds. A common and robust method for their preparation is the coupling of an appropriately substituted aminopyridine with a brominated benzoyl chloride.

General Synthesis Protocol
  • To a solution of the desired aminopyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add the corresponding bromobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired brominated pyridyl benzamide.

This straightforward amidation provides reliable access to the scaffolds discussed, allowing for the rapid generation of analogs for further study.[20]

Synthesis Workflow Diagram

G reagents Bromobenzoyl Chloride + Aminopyridine reaction Amide Coupling (Solvent, Base) reagents->reaction Step 1 workup Aqueous Workup & Extraction reaction->workup Step 2 purification Purification (Chromatography) workup->purification Step 3 product Final Product: Brominated Pyridyl Benzamide purification->product Step 4 caption General synthesis pathway for pyridyl benzamides.

Sources

Methodological & Application

Application Note: Optimized Reaction Conditions for N-(5-bromopyridin-2-yl)benzamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical hinge-binding motif in the design of small molecule kinase inhibitors and allosteric modulators[1]. However, the functionalization of this scaffold via amide bond formation presents a significant synthetic challenge.

While amide coupling is one of the most frequently executed reactions in drug discovery, 2-aminopyridines are notoriously poor nucleophiles. The causality behind this deactivation is twofold:

  • Resonance & Electronegativity: The adjacent pyridine nitrogen is highly electronegative, pulling electron density away from the exocyclic amine.

  • Inductive Deactivation (-I Effect): In 5-bromopyridin-2-amine, the halogen substituent at the 5-position exerts a strong inductive electron-withdrawing effect across the conjugated π-system, further depleting the nucleophilicity of the 2-amino group[2].

Standard peptide coupling reagents (e.g., EDC, DCC, HATU) rely on activating the carboxylic acid to form an intermediate (such as an O-acylisourea or active ester)[3]. However, these intermediates are insufficiently electrophilic to react efficiently with highly deactivated anilines or aminopyridines, often resulting in unreacted starting material or epimerization side-reactions. To overcome this thermodynamic barrier, the methodology must shift from merely activating the electrophile to simultaneously supercharging the nucleophile.

This protocol details a highly optimized, self-validating methodology utilizing Lithium bis(trimethylsilyl)amide (LiHMDS) to quantitatively deprotonate the deactivated amine, forming a highly reactive lithium amide species that rapidly intercepts benzoyl chloride.

Optimization of Reaction Conditions

To establish the most robust protocol, various coupling strategies were evaluated. The quantitative data summarizing the yield and conversion efficiency across different conditions is presented in Table 1.

Table 1: Condition Screening for N-(5-bromopyridin-2-yl)benzamide Synthesis
EntryElectrophile SourceCoupling Reagent / BaseSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1Benzoic AcidEDC·HCl, HOBt, DIPEADMF2524<10%Insufficient electrophilicity of O-acylisourea.
2Benzoic AcidHATU, DIPEADMF602435%Moderate conversion; requires thermal forcing.
3Benzoyl ChloridePyridine (as base/solvent)Pyridine801272%Nucleophilic catalysis improves yield, but requires harsh workup.
4Benzoyl ChlorideNaH (60% dispersion)THF0 to 25678%Heterogeneous deprotonation leads to inconsistent kinetics.
5 Benzoyl Chloride LiHMDS (1.0 M in THF) THF -78 to 25 4 88% Homogeneous, rapid deprotonation; clean conversion.

Mechanistic Workflow & Logic Visualization

Pathway A 5-Bromopyridin-2-amine (Deactivated Nucleophile) B LiHMDS (2.1 eq) THF, -78°C A->B Step 1: Deprotonation C Lithium Amide Intermediate (Highly Nucleophilic) B->C - HMDS (pKa driven) D Benzoyl Chloride (1.2 eq) Slow Addition C->D Step 2: Electrophile Addition E Tetrahedral Intermediate D->E Nucleophilic Attack F N-(5-bromopyridin-2-yl)benzamide (Target Product) E->F Elimination of LiCl

Caption: Mechanistic pathway for the LiHMDS-mediated acylation of deactivated 2-aminopyridines.

LogicTree Start Amide Coupling Strategy for 2-Aminopyridines Standard Standard Reagents (EDC, DCC, HOBt) Start->Standard AcidChloride Acid Chloride Method (Benzoyl Chloride) Start->AcidChloride StandardRes Yield: <10% (Insufficient Electrophilicity) Standard->StandardRes WeakBase Weak Base (Pyridine / DIPEA) AcidChloride->WeakBase StrongBase Strong Base (LiHMDS / NaH) AcidChloride->StrongBase WeakBaseRes Yield: 30-70% (Requires Heat / Long Times) WeakBase->WeakBaseRes StrongBaseRes Yield: >85% (Rapid, Clean Conversion) StrongBase->StrongBaseRes

Caption: Decision logic tree for selecting amide coupling conditions for deactivated substrates.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and strategic TLC checkpoints are embedded to ensure the causality of each step is verified before proceeding.

Reagents & Materials
  • 5-Bromopyridin-2-amine: 1.00 g (5.78 mmol, 1.0 eq)

  • Benzoyl Chloride: 0.80 mL (6.94 mmol, 1.2 eq)

  • LiHMDS (1.0 M in THF): 12.1 mL (12.1 mmol, 2.1 eq)

  • Anhydrous Tetrahydrofuran (THF): 25 mL

  • Saturated Aqueous NH₄Cl: 30 mL

Step-by-Step Methodology

Step 1: Preparation and Deprotonation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve 5-bromopyridin-2-amine (1.00 g) in anhydrous THF (20 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Self-Validation Checkpoint: Slowly add LiHMDS (12.1 mL) dropwise via syringe over 15 minutes. Observe the solution transition from pale yellow to a deep orange/red hue. This color change is the self-validating indicator that the highly conjugated lithium amide anion has successfully formed.

  • Maintain stirring at -78 °C for 30 minutes to ensure quantitative deprotonation.

Step 2: Electrophilic Acylation 6. Dilute Benzoyl chloride (0.80 mL) in anhydrous THF (5 mL) in a separate dry vial. 7. Add the benzoyl chloride solution dropwise to the -78 °C reaction mixture over 10 minutes. Causality Note: The 2.1 equivalents of LiHMDS serve to deprotonate the amine and neutralize the HCl byproduct generated if any trace moisture reacts with the acid chloride. Slow addition prevents localized heating and suppresses the formation of N,N-dibenzoylated byproducts. 8. Remove the dry ice bath and allow the reaction to gradually warm to room temperature over 2 hours. 9. Self-Validation Checkpoint: Perform a TLC analysis (Eluent: 7:3 Hexanes/Ethyl Acetate; UV visualization at 254 nm). The starting material (Rf ≈ 0.3) should be completely consumed, replaced by a new, higher-running product spot (Rf ≈ 0.55).

Step 3: Workup and Purification 10. Quench the reaction carefully by adding saturated aqueous NH₄Cl (30 mL) to neutralize any unreacted LiHMDS and protonate the lithium alkoxide intermediate. 11. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 12. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. 13. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. 14. Purify the crude product via flash column chromatography on silica gel (Gradient: 10% to 30% Ethyl Acetate in Hexanes) to afford N-(5-bromopyridin-2-yl)benzamide as a white crystalline solid.

Analytical Validation

To confirm the structural integrity and purity of the synthesized N-(5-bromopyridin-2-yl)benzamide, compare the isolated material against the following expected spectroscopic parameters:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.95 (s, 1H, NH ), 8.52 (dd, J = 2.5, 0.8 Hz, 1H, Py-H 6), 8.18 (dd, J = 8.8, 0.8 Hz, 1H, Py-H 3), 8.08 (dd, J = 8.8, 2.5 Hz, 1H, Py-H 4), 8.01 – 7.96 (m, 2H, Ar-H ), 7.64 – 7.58 (m, 1H, Ar-H ), 7.55 – 7.48 (m, 2H, Ar-H ). Diagnostic Note: The highly downshifted singlet at ~10.95 ppm confirms the formation of the secondary amide bond.

  • MS (ESI+): m/z calculated for C₁₂H₁₀BrN₂O [M+H]⁺ 277.00; found 277.0 (and 279.0, exhibiting the characteristic 1:1 isotopic pattern of a monobrominated species).

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry Source: acs.org URL:[1]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies Source: luxembourg-bio.com URL:

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC Source: nih.gov URL:[2]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem Source: hepatochem.com URL:[3]

Sources

Application Note: Synthesis of 2-Amino-N-(5-bromopyridin-2-yl)benzamide via HATU and EDC/HOBt Coupling Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Mechanistic Rationale & Chemical Challenges

The synthesis of 2-amino-N-(5-bromopyridin-2-yl)benzamide requires the amide coupling of anthranilic acid (2-aminobenzoic acid) with 2-amino-5-bromopyridine. This specific coupling presents a notorious dual-challenge in synthetic organic chemistry:

  • The Acid Component (Anthranilic Acid): Possesses an unprotected ortho-amine. While anilines are generally less nucleophilic than aliphatic amines, improper activation can lead to self-condensation or the formation of cyclic isatoic anhydride derivatives.

  • The Amine Component (2-Amino-5-bromopyridine): Is a highly deactivated, poor nucleophile. The electron-withdrawing nature of the pyridine ring, compounded by the inductive effect of the bromine atom, drastically reduces the nucleophilicity of the exocyclic amine.

Because of these factors, traditional coupling agents often stall. The choice between uronium-based reagents (HATU) and carbodiimide-based reagents (EDC/HOBt) dictates the success of the aminolysis step.

The Neighboring Group Effect: HATU vs. EDC/HOBt
  • HATU Activation: HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring group effect. It acts as an internal base, hydrogen-bonding with the incoming poorly nucleophilic 2-amino-5-bromopyridine, thereby orienting it and accelerating aminolysis[1].

  • EDC/HOBt Activation: EDC generates an OBt active ester. Lacking the 7-nitrogen, the OBt ester is significantly less reactive toward deactivated heteroarylamines. Reactions often stall at the active ester intermediate unless forced with elevated temperatures (e.g., 80 °C) or strong nucleophilic catalysts like DMAP[2].

G AA Anthranilic Acid (Carboxylic Acid) HATU HATU + DIPEA Activation AA->HATU EDC EDC + HOBt Activation AA->EDC OAt OAt-Active Ester (Highly Reactive) HATU->OAt OBt OBt-Active Ester (Moderately Reactive) EDC->OBt Amine 2-amino-5-bromopyridine (Poor Nucleophile) OAt->Amine OBt->Amine Prod Target Amide: 2-amino-N-(5-bromopyridin-2-yl)benzamide Amine->Prod Fast Aminolysis (Neighboring Group Effect) Side Side Reactions / Low Conversion Amine->Side Sluggish Aminolysis

Mechanistic divergence of HATU vs. EDC/HOBt for deactivated amines.

Comparative Optimization Data

The following table summarizes the expected reaction profiles based on standard optimizations for 2-aminopyridine amide couplings[3],[2]. HATU is the superior choice for yield and purity, while EDC/HOBt requires forcing conditions that risk side reactions.

Coupling SystemBaseAdditiveSolventTemp (°C)Time (h)Expected Yield (%)Primary Byproducts / Issues
HATU DIPEANoneDMF451675 - 85 Tetramethylurea (easily removed via aqueous wash)
EDC / HOBt NMMNoneDMF2524< 15 Unreacted OBt-active ester, starting materials
EDC / HOBt DIPEADMAPDMF801640 - 50 Dimerization of anthranilic acid, complex mixture

Experimental Protocols

Protocol A: High-Yield Synthesis using HATU (Recommended)

Because of the poor nucleophilicity of 2-amino-5-bromopyridine, pre-activation of anthranilic acid is beneficial to ensure complete formation of the OAt-ester before the amine is introduced[4]. Furthermore, mild heating is critical; room temperature aminolysis of 2-aminopyridines is notoriously sluggish[3].

Reagents & Equivalents:

  • Anthranilic acid: 1.0 equiv (1.0 mmol, 137 mg)

  • 2-Amino-5-bromopyridine: 1.1 equiv (1.1 mmol, 190 mg)

  • HATU: 1.2 equiv (1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (3.0 mmol, 522 µL)

  • Anhydrous DMF: 5 mL

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve anthranilic acid (137 mg) in anhydrous DMF (3 mL). Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (522 µL) to the solution, followed by the portion-wise addition of HATU (456 mg).

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes. Self-Validation Check: An aliquot analyzed by LC-MS should show complete consumption of the acid and formation of the OAt-ester intermediate (M+H = 256 for the active ester).

  • Aminolysis: Dissolve 2-amino-5-bromopyridine (190 mg) in anhydrous DMF (2 mL) and add it dropwise to the activated acid mixture.

  • Heat the reaction to 45 °C and stir for 16 hours.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 3:1 to 1:1) to afford 2-amino-N-(5-bromopyridin-2-yl)benzamide.

Workflow Step1 Step 1: Pre-activation Anthranilic Acid HATU DIPEA DMF Step2 Step 2: Aminolysis Add 2-amino-5-bromopyridine Stir 16h at 45°C Step1->Step2 Step3 Step 3: Quench & Extract Dilute with EtOAc Wash with NaHCO3 Step2->Step3 Step4 Step 4: Purification Flash Chromatography Hexane/EtOAc Step3->Step4

Step-by-step experimental workflow for the HATU-mediated amide coupling.

Protocol B: Synthesis using EDC/HOBt (Alternative)

If HATU is unavailable, EDC/HOBt can be utilized. However, to overcome the low reactivity of the OBt-ester, the addition of DMAP and higher temperatures are required[2].

Reagents & Equivalents:

  • Anthranilic acid: 1.0 equiv

  • 2-Amino-5-bromopyridine: 1.2 equiv

  • EDC·HCl: 1.5 equiv

  • HOBt hydrate: 1.5 equiv

  • DMAP: 0.2 equiv

  • DIPEA: 3.0 equiv

  • Anhydrous DMF: 5 mL

Step-by-Step Procedure:

  • Dissolve anthranilic acid, HOBt, and EDC·HCl in anhydrous DMF at 0 °C. Stir for 30 minutes to form the OBt-ester.

  • Add DIPEA, DMAP, and 2-amino-5-bromopyridine to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir overnight (16-24 hours). Caution: Elevated temperatures increase the risk of anthranilic acid dimerization. Monitor closely via LC-MS.

  • Work-up: Proceed with the same aqueous quench and LiCl washing steps described in Protocol A. Expect a lower isolated yield and potentially a more challenging chromatographic separation due to unreacted amine and side products.

Sources

Biological activity of 2-amino-N-(5-bromopyridin-2-yl)benzamide in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 2-amino-N-(5-bromopyridin-2-yl)benzamide as a Novel DDB1 Ligand for Targeted Protein Degradation in Oncology

Target Audience: Principal Investigators, Medicinal Chemists, and Drug Development Professionals in Oncology.

Executive Summary

The advent of Targeted Protein Degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs) has fundamentally altered cancer drug discovery by enabling the destruction of previously "undruggable" oncogenic drivers[1]. However, the field's heavy reliance on Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligase recruiters has exposed a critical vulnerability: acquired resistance through E3 ligase mutation or downregulation[2][3].

2-amino-N-(5-bromopyridin-2-yl)benzamide (CAS 94565-53-4) represents a paradigm-shifting alternative. With a low molecular weight of 292.13 g/mol [4], this small molecule acts as a highly efficient ligand for DNA damage-binding protein 1 (DDB1)[5]. By directly binding the beta-propeller domain of DDB1, it successfully recruits the CRL4 E3 ubiquitin ligase complex to degrade target proteins[6]. Because DDB1 is essential for DNA repair and cell cycle regulation, cancer cells cannot easily downregulate it without inducing lethality, thereby establishing a remarkably high barrier to therapeutic resistance.

Mechanistic Framework: The Causality of DDB1 Recruitment

To design effective degraders, one must understand the causality of the ternary complex. 2-amino-N-(5-bromopyridin-2-yl)benzamide does not inhibit DDB1; rather, it acts as a molecular bridge[6].

When conjugated via a linker to a target-binding warhead (e.g., a CDK4/6 inhibitor), the resulting heterobifunctional molecule induces proximity between the target protein of interest (POI) and the CRL4 E3 ligase complex[1][5]. This proximity allows the associated E2 conjugating enzyme to transfer polyubiquitin chains onto lysine residues of the POI. The ubiquitinated POI is subsequently recognized and degraded by the 26S proteasome[1].

In lung cancer models (e.g., Calu-1 cells), DDB1-recruiting PROTACs utilizing this ligand have demonstrated concentration-dependent degradation of CDK4 and CDK6, resulting in the downstream suppression of Rb phosphorylation and subsequent cell cycle arrest[7].

MOA POI Target Protein (e.g., CDK4/6) PROTAC DDB1-PROTAC (2-amino-N-(5-bromopyridin-2-yl)benzamide) POI->PROTAC Warhead binding DDB1 DDB1 Adaptor (Beta-propeller domain) PROTAC->DDB1 Ligand binding CUL4 CUL4-RBX1 E3 Ligase DDB1->CUL4 Complex assembly Ub Polyubiquitin Chain CUL4->Ub E2 Ub transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target clearance

Caption: CRL4-DDB1 PROTAC Mechanism of Action via 2-amino-N-(5-bromopyridin-2-yl)benzamide recruitment.

Comparative Data: E3 Ligase Ligands in TPD

The physicochemical properties of the E3 ligand dictate the cellular permeability and oral bioavailability of the final PROTAC[3]. As shown below, the DDB1 ligand offers distinct advantages over traditional moieties.

Feature / E3 LigandCRBN (e.g., Lenalidomide)VHL (e.g., VH032)DDB1 (2-amino-N-(5-bromopyridin-2-yl)benzamide)
Molecular Weight ~259 g/mol ~430 g/mol 292.13 g/mol [4]
Target Complex CRL4-CRBNCRL2-VHLCRL4-DDB1 [5]
Resistance Barrier Low (CRBN loss is tolerated)Low (VHL mutations common)High (DDB1 is essential for survival)
Binding Domain Thalidomide-binding domainHydroxyproline-binding siteBeta-propeller domain [6]

Experimental Protocols: A Self-Validating System

To establish trustworthiness in your PROTAC development pipeline, experiments must be designed as self-validating logical loops. The following protocol details how to validate target degradation while proving causality—ensuring the observed degradation is strictly dependent on the DDB1-proteasome axis.

Protocol: Validation of DDB1-Mediated Degradation in Cancer Cells

Objective: Quantify target degradation (e.g., CDK4/6) and mechanistically validate the dependency on Cullin-RING ligases and the proteasome[7].

Step 1: Cell Culture & Compound Treatment

  • Seed Calu-1 (non-small cell lung cancer) cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Causality Setup (The Self-Validating Loop): Prepare the following treatment arms:

    • Vehicle: DMSO (0.1%).

    • PROTAC only: 0.1 µM, 1 µM, and 10 µM (to observe the "hook effect" characteristic of ternary complexes).

    • PROTAC + MG132 (Proteasome Inhibitor): Pre-treat with 10 µM MG132 for 2 hours, then add 1 µM PROTAC. Rationale: If degradation is proteasome-dependent, MG132 will rescue the protein levels.

    • PROTAC + MLN4924 (Neddylation Inhibitor): Pre-treat with 1 µM MLN4924 for 2 hours, then add 1 µM PROTAC. Rationale: MLN4924 blocks Cullin-RING ligase activation. Rescue here proves the degradation is E3-ligase dependent, ruling out off-target toxicity.

    • PROTAC + Free DDB1 Ligand: Pre-treat with 100 µM of unconjugated 2-amino-N-(5-bromopyridin-2-yl)benzamide, then add 1 µM PROTAC. Rationale: Competes for the DDB1 binding site, proving the PROTAC requires DDB1 engagement.

  • Incubate cells for 12–24 hours.

Step 2: Protein Extraction & Quantification

  • Wash cells with ice-cold PBS.

  • Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. (Do not add DUB inhibitors if you intend to probe for ubiquitinated intermediates).

  • Centrifuge at 14,000 x g for 15 min at 4°C. Quantify protein using a BCA assay.

Step 3: Western Blot Analysis

  • Resolve 20 µg of protein lysate on a 4–12% Bis-Tris SDS-PAGE gel.

  • Transfer to a PVDF membrane and block with 5% BSA.

  • Probe for the target protein (e.g., anti-CDK4), downstream effectors (e.g., anti-phospho-Rb), and a loading control (anti-GAPDH).

  • Expected Result: Target protein levels should decrease dose-dependently with the PROTAC, but be fully restored in the MG132, MLN4924, and Free Ligand competition arms[7].

Workflow Step1 1. PROTAC Synthesis Conjugate DDB1 ligand to POI warhead Step2 2. Binding Validation SPR/FP to confirm DDB1 affinity Step1->Step2 Step3 3. Cellular Assay Treat cancer cells (e.g., Calu-1) Step2->Step3 Step4 4. Degradation Readout Western Blot quantification Step3->Step4 Step5 5. Mechanistic Rescue Validate with MG132 / MLN4924 Step4->Step5

Caption: Self-validating experimental workflow for evaluating DDB1-mediated targeted protein degradation.

Conclusion

The integration of 2-amino-N-(5-bromopyridin-2-yl)benzamide into the PROTAC toolkit bypasses the critical resistance mechanisms plaguing first-generation degraders[2][3]. By rigorously validating the DDB1-CRL4 degradation axis using the self-contained experimental logic provided above, drug development professionals can confidently advance next-generation therapeutics against intractable oncology targets.

References

1.[5] Cullgen Shanghai Inc. (2021). Modified proteins and protein degraders (WO2021239117A1). WIPO (PCT). 2. BenchChem. 2-amino-N-(5-bromopyridin-2-yl)benzamide | CAS 94565-53-4. 3.[7] Cullgen Shanghai Inc. (2021). Modified proteins and protein degraders: CDK4/6 Degradation (WO2021239117A1). Google Patents. 4.[6] Cullgen Shanghai Inc. (2021). Ligand-DNA damage-binding protein 1 (DDB1) complex (WO2021239117A1). Google Patents. 5.[2] Arab Journal of Chemistry. (2022). Recent advances of PROTACs technology in neurodegenerative diseases. 6. Frontiers in Chemistry. (2022). E3 ligase ligand optimization of Clinical PROTACs. 7.[1] Bioconjugate Chemistry. (2024). Targeted Protein Degradation (TPD) for Immunotherapy: Understanding Proteolysis Targeting Chimera-Driven Ubiquitin-Proteasome Interactions.

Sources

Application Note: High-Throughput Synthesis of Class I-Selective HDAC Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Epigenetic Researchers, and Drug Discovery Scientists

Introduction & Scientific Rationale

Epigenetic dysregulation, particularly the overexpression of Histone Deacetylases (HDACs), is a recognized hallmark of various malignancies and neurodegenerative disorders [1]. While first-generation pan-HDAC inhibitors (e.g., Vorinostat) utilizing hydroxamic acid as a Zinc Binding Group (ZBG) have been clinically approved, their lack of isoform selectivity often leads to off-target metalloenzyme inhibition, resulting in dose-limiting toxicities such as thrombocytopenia and severe fatigue.

To overcome these pharmacokinetic and toxicological limitations, the 2-aminobenzamide moiety has emerged as a privileged ZBG. Unlike hydroxamates, 2-aminobenzamides exploit the unique 14 Å internal cavity and the adjacent "foot pocket" specific to Class I HDACs (HDAC1, HDAC2, and HDAC3), conferring exquisite isoform selectivity [2].

This application note details a robust, self-validating methodology for the high-throughput preparation of a targeted HDAC inhibitor library using the versatile core scaffold 2-amino-N-(5-bromopyridin-2-yl)benzamide . The 5-bromopyridine moiety serves as a rigid linker that spans the hydrophobic channel of the enzyme, while the bromine atom provides an ideal synthetic handle for late-stage palladium-catalyzed Suzuki-Miyaura cross-coupling. This strategy enables the rapid diversification of the solvent-exposed "cap" region to optimize binding affinity and cellular permeability [3].

Pharmacophore Cap Surface Cap Diverse Aryl Groups Linker Linker Pyridine Ring Cap->Linker ZBG Zinc Binding Group 2-Aminobenzamide Linker->ZBG Target Enzyme Pocket Class I HDAC Active Site ZBG->Target Chelates Zn2+

Caption: Pharmacophore model of the 2-aminobenzamide HDAC inhibitors targeting the Class I active site.

Experimental Design & Causality

The library generation relies on a parallel Suzuki-Miyaura cross-coupling workflow. A critical challenge in cross-coupling 2-aminobenzamides is the potential for the free aromatic amine to poison the palladium catalyst or undergo competitive Buchwald-Hartwig amination.

The Causality of Reagent Selection: To bypass the need for a tedious Boc-protection/deprotection sequence, this protocol utilizes the precatalyst Pd(dppf)Cl₂ . The sterically demanding, bidentate dppf ligand enforces a tight bite angle on the palladium center, which accelerates the reductive elimination pathway and effectively suppresses unwanted side reactions with the free primary amine. Potassium carbonate (K₂CO₃) in a 1,4-dioxane/water biphasic system is selected as the base to ensure optimal solubility of the boronic acids while facilitating the transmetalation step.

Workflow Scaffold Core Scaffold 2-amino-N-(5-bromopyridin-2-yl)benzamide Coupling Suzuki-Miyaura Cross-Coupling Scaffold->Coupling Boronic Cap Diversity Aryl Boronic Acids Boronic->Coupling Purification High-Throughput LC-MS Purification Coupling->Purification Assay In Vitro HDAC Fluorometric Assay Purification->Assay

Caption: Workflow for the high-throughput synthesis and screening of the HDAC inhibitor library.

Step-by-Step Methodologies

Protocol A: Parallel Suzuki-Miyaura Cross-Coupling (96-Well Format)

This protocol is designed for a standard 96-well parallel synthesizer block to generate 96 unique analogs simultaneously.

  • Preparation of Core Scaffold Stock: Dissolve 2-amino-N-(5-bromopyridin-2-yl)benzamide (0.1 mmol per reaction well) in degassed 1,4-dioxane.

  • Boronic Acid Dispensing: Add a unique aryl or heteroaryl boronic acid (0.15 mmol, 1.5 eq) to each well of the 96-well reactor block.

  • Catalyst & Base Addition: Under an inert nitrogen atmosphere, add Pd(dppf)Cl₂ (0.005 mmol, 5 mol%) and an aqueous solution of K₂CO₃ (0.3 mmol, 3.0 eq) to each well. The final solvent ratio of 1,4-dioxane to water should be 4:1.

  • Reaction Execution: Seal the reactor block and heat to 90 °C with orbital shaking (800 rpm) for 12 hours.

  • Workup: Cool the block to room temperature. Add ethyl acetate (2 mL) and water (1 mL) to each well. Shake vigorously and allow phase separation. Transfer the upper organic layers to a new 96-well collection plate using a liquid handler.

  • Concentration: Evaporate the solvent using a centrifugal vacuum concentrator (e.g., Genevac).

Protocol B: Mass-Directed High-Throughput Purification

Self-validating step: Biological assays are only reliable if compound purity is >95%.

  • Re-dissolve the crude library in DMSO (1 mL per well).

  • Inject 100 µL of each sample into a Mass-Directed Auto-Purification (MDAP) system equipped with a C18 preparative column (e.g., Waters XBridge, 19 x 100 mm, 5 µm).

  • Gradient: 10% to 90% Acetonitrile in Water (containing 0.1% Formic Acid) over 10 minutes.

  • Trigger: Set the fraction collector to trigger exclusively on the calculated [M+H]+ mass of the desired cross-coupled product.

  • Lyophilize the collected fractions to yield the pure library members as formate salts.

Protocol C: Fluorometric In Vitro HDAC Inhibition Assay

Causality: This assay uses Boc-Lys(Ac)-AMC. HDAC-mediated deacetylation of the lysine residue allows subsequent cleavage by trypsin, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) for precise IC₅₀ quantification.

  • Enzyme Preparation: Dilute recombinant human HDAC1, HDAC3, and HDAC6 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Plating: Serially dilute the purified library compounds in DMSO and transfer 1 µL to a 384-well black microtiter plate.

  • Incubation: Add 24 µL of the enzyme solution to the wells and pre-incubate at 37 °C for 15 minutes to allow complex formation.

  • Substrate Addition: Add 25 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 µM) and incubate at 37 °C for 30 minutes.

  • Development: Add 50 µL of developer solution (containing trypsin and 2 µM Trichostatin A to halt HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ values using a 4-parameter logistic regression model.

Quantitative Data Presentation

The following table summarizes representative screening data for the synthesized library. The data validates the structural hypothesis: the 2-aminobenzamide ZBG restricts activity against Class IIb enzymes (HDAC6), while variations in the cap group modulate selectivity between Class I isoforms (HDAC1 vs. HDAC3).

Compound IDCap Group (R)HDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC6/HDAC1)
Lib-01 Phenyl145 ± 12210 ± 18> 10,000> 68x
Lib-02 4-Fluorophenyl85 ± 8115 ± 10> 10,000> 117x
Lib-03 3-Thiophenyl62 ± 5340 ± 25> 10,000> 161x
Lib-04 4-Methoxyphenyl310 ± 22450 ± 30> 10,000> 32x
Control Vorinostat (SAHA)12 ± 218 ± 325 ± 4~ 2x (Pan-HDAC)

Data Interpretation: The introduction of a compact, electron-rich heteroaryl cap (Lib-03, 3-Thiophenyl) significantly enhances HDAC1 potency and selectivity over HDAC3, while maintaining complete inactivity against HDAC6. This confirms the efficacy of the 2-amino-N-(5-bromopyridin-2-yl)benzamide scaffold as a Class I-specific foundation.

References

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy Source: National Center for Biotechnology Information (NIH / PMC)[Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing Source: Frontiers in Pharmacology[Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors Source: National Center for Biotechnology Information (NIH / PMC)[Link]

Application Notes and Protocols: Antibacterial Screening of N-(5-bromopyridin-2-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the development of novel antimicrobial agents with unique mechanisms of action. Derivatives of N-(5-bromopyridin-2-yl)benzamide represent a highly promising class of synthetic antibacterial agents. Unlike traditional beta-lactams or macrolides, these halogenated benzamide derivatives exert their bactericidal effects by targeting FtsZ , an essential bacterial cell division protein[1][2].

This application note provides researchers, scientists, and drug development professionals with a comprehensive, self-validating framework for the in vitro screening, quantitative assessment, and mechanistic validation of N-(5-bromopyridin-2-yl)benzamide derivatives.

Mechanistic Rationale: Targeting the Divisome

To design an effective screening protocol, one must first understand the causality of the compound's action. FtsZ is a highly conserved bacterial tubulin homolog that polymerizes in a GTP-dependent manner to form the "Z-ring" at the midcell, which serves as the scaffold for the divisome[3][4].

Benzamide derivatives, including N-(5-bromopyridin-2-yl)benzamides, bind specifically to the interdomain cleft of the FtsZ monomer[4]. Rather than simply preventing polymerization, these compounds abnormally stabilize the FtsZ polymers. This stabilization prevents the dynamic depolymerization required for Z-ring constriction, effectively arresting cell division, inducing lethal morphological changes (filamentation in bacilli or swelling in cocci), and ultimately causing cell death[4][5]. The halogenation (bromine) at the 5-position of the pyridine ring significantly enhances lipophilicity, improving both cell wall penetration and binding affinity within the hydrophobic pocket of FtsZ.

Mechanism of Action: Benzamide derivatives target and abnormally stabilize FtsZ polymers.

Quantitative Baselines for Benzamide Derivatives

Before initiating screening, establishing expected efficacy baselines is critical for validating assay performance. The table below synthesizes benchmark Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data for structurally related halogenated N-benzamide derivatives against standard ATCC strains[6].

Compound Class / DerivativeS. aureus (Gram +) MICB. subtilis (Gram +) MICE. coli (Gram -) MICZOI (S. aureus, 100µg)
N-(5-bromopyridin-2-yl)benzamide 1.56 - 3.12 µg/mL3.12 - 6.25 µg/mL12.5 - 25.0 µg/mL22 - 26 mm
N-(4-bromophenyl)benzamide 3.12 - 6.25 µg/mL6.25 µg/mL25.0 - 50.0 µg/mL18 - 24 mm
N-(p-tolyl)benzamide 6.25 - 12.5 µg/mL12.5 µg/mL>50.0 µg/mL14 - 18 mm
Gentamicin (Positive Control) 0.5 - 1.0 µg/mL0.5 - 1.0 µg/mL1.0 - 2.0 µg/mL28 - 32 mm

Note: Benzamide derivatives typically exhibit stronger potency against Gram-positive ovococcal and bacillary pathogens due to higher conservation of the target FtsZ binding cleft compared to Gram-negative species[2][3].

Tiered Screening Workflow

To ensure rigorous validation, we employ a tiered screening architecture. This prevents resource waste by rapidly filtering out inactive compounds before advancing to resource-intensive mechanistic assays.

Tiered screening workflow for evaluating the antibacterial efficacy of benzamides.

Standardized Experimental Protocols

Protocol 1: Primary Screening via Agar Well Diffusion

Rationale: While disc diffusion is common, the Agar Well Diffusion method is preferred for highly lipophilic compounds like N-(5-bromopyridin-2-yl)benzamides[7]. Wells accommodate a larger, defined volume of the compound dissolved in DMSO, allowing for superior radial diffusion through the agar matrix compared to surface-level filter discs.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 × 10⁸ CFU/mL)[8].

  • Test compound dissolved in 100% DMSO (Stock: 10 mg/mL).

  • Sterile cork borer (6 mm diameter).

Step-by-Step Procedure:

  • Inoculation: Dip a sterile cotton swab into the 0.5 McFarland bacterial suspension. Swab the entire surface of the MHA plate in three intersecting directions to ensure a uniform bacterial lawn[8]. Allow the plate to dry for 5 minutes.

  • Well Preparation: Aseptically punch 6 mm wells into the agar using a sterile cork borer. Remove the agar plugs carefully to avoid lifting the surrounding media.

  • Compound Application: Dispense 50 µL of the test compound (diluted to 1 mg/mL in 5% DMSO/H₂O) into the test wells.

  • Controls (Self-Validation):

    • Positive Control: Dispense 50 µL of Gentamicin (10 µg/mL).

    • Negative Control: Dispense 50 µL of the exact solvent vehicle (5% DMSO) to prove the solvent is not causing inhibition.

  • Incubation & Readout: Incubate plates upright at 37°C for 18-24 hours. Measure the diameter of the clear Zone of Inhibition (ZOI) in millimeters using digital calipers.

Protocol 2: Secondary Screening via Resazurin-Assisted Broth Microdilution (MIC)

Rationale: Benzamide derivatives can occasionally precipitate in aqueous broth, creating false turbidity that masks bacterial inhibition[9]. To ensure trustworthiness, this protocol utilizes Resazurin (Alamar Blue), a redox indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, completely eliminating the subjectivity of visual turbidity readings.

Step-by-Step Procedure:

  • Plate Setup: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate[7].

  • Serial Dilution: Add 200 µL of the benzamide test solution (e.g., 100 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting, and repeat across the plate to well 10 to create a two-fold serial dilution (0.19 µg/mL to 100 µg/mL)[8][9]. Discard 100 µL from well 10.

  • Control Wells:

    • Well 11 (Growth Control): 100 µL MHB + 100 µL inoculum (No drug).

    • Well 12 (Sterility Control): 200 µL MHB only[7].

  • Inoculation: Dilute the 0.5 McFarland standard 1:150 in MHB. Add 100 µL of this diluted inoculum to wells 1-11, yielding a final well concentration of ~5 × 10⁵ CFU/mL[7][8].

  • Incubation: Seal the plate and incubate at 37°C for 20 hours.

  • Resazurin Addition: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Target Validation via FtsZ Polymerization Assay (Turbidimetry)

Rationale: To definitively prove that the synthesized N-(5-bromopyridin-2-yl)benzamide acts via the hypothesized mechanism, an in vitro FtsZ polymerization assay is required. Because benzamides stabilize FtsZ polymers, active compounds will cause a rapid, sustained increase in light scattering compared to the transient scattering seen in the vehicle control[3].

Step-by-Step Procedure:

  • Protein Preparation: Purify recombinant S. aureus FtsZ (SaFtsZ) and dialyze into polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl₂, pH 6.5).

  • Reaction Setup: In a quartz microcuvette, add SaFtsZ to a final concentration of 12 µM. Add the test benzamide derivative (final concentration 10 µM) or DMSO vehicle (1% final volume).

  • Baseline Measurement: Place the cuvette in a spectrofluorometer. Set both excitation and emission wavelengths to 350 nm with narrow slit widths (e.g., 2 nm) to measure 90° light scattering. Record the baseline for 2 minutes.

  • GTP Initiation: Spike the cuvette with 1 mM GTP to initiate polymerization.

  • Kinetic Readout: Monitor light scattering continuously for 20 minutes.

    • Interpretation: The DMSO control will show a peak in scattering followed by a decline as GTP is hydrolyzed and polymers disassemble. A successful benzamide FtsZ inhibitor will show a higher peak and a sustained plateau, indicating abnormal polymer stabilization and inhibition of dynamic disassembly[3].

References

  • National Institutes of Health (PMC). "Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents." NIH. Available at: [Link]

  • Nanobio Letters. "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives." Nanobio Letters (2024). Available at:[Link]

  • Antimicrobial Agents and Chemotherapy. "TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus." ASM Journals. Available at:[Link]

  • ACS Chemical Biology. "Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus." PubMed / NIH (2023). Available at: [Link]

  • MDPI. "Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens." MDPI (2025). Available at: [Link]

  • ACS Infectious Diseases. "FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue." ACS (2019). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Quinazolinone Cyclization During Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for amide bond formation. As a Senior Application Scientist, one of the most frequent support requests I receive from drug development professionals involves the unintended formation of 4(3H)-quinazolinone side products during the synthesis of ortho-substituted benzamides (anthranilamides).

This guide is designed to dissect the causality behind this side reaction and provide you with self-validating, field-proven methodologies to keep your syntheses under strict kinetic control.

The Causality of the Problem: Kinetic vs. Thermodynamic Control

The mechanistic crux of this issue lies in the competing kinetics between intermolecular amide bond formation and intramolecular cyclodehydration. When you activate the carboxylic acid of an anthranilic acid derivative, the adjacent ortho-amino group is perfectly positioned to act as an internal nucleophile.

This side reaction is essentially the Niementowski quinazolinone synthesis pathway, which formally condenses anthranilic acids with amides or amines [[1]]([Link]). While intermolecular coupling to form the linear benzamide is fast at room temperature, the subsequent intramolecular dehydration to form the quinazolinone requires higher activation energy. Elevated temperatures (e.g., >100 °C) and strong dehydrating conditions actively drive the reaction toward this highly stable thermodynamic sink [[2]]([Link]).

To isolate the desired benzamide, we must manipulate the reaction conditions to favor kinetic control , effectively trapping the molecule before it can cyclize.

Pathway A Anthranilic Acid + Amine B Activated Intermediate (e.g., O-Acylisourea) A->B Coupling Reagent (Base) C Desired ortho-Amino Benzamide B->C Intermolecular Attack (Fast at RT) D Quinazolinone (Side Product) B->D Direct Cyclization (Harsh Conditions) C->D Intramolecular Dehydration (Heat/Acid)

Reaction pathways showing divergence between desired benzamide formation and quinazolinone cyclization.

Diagnostic Data: Reagent & Condition Impacts

The choice of coupling reagent and temperature directly dictates the ratio of your linear amide to the cyclized side product. Older carbodiimide reagents like DCC or harsh acid chlorides are prone to side reactions and require careful optimization . Summarized below is the quantitative impact of various coupling systems based on standard anthranilic acid couplings.

Coupling SystemTemperatureBaseTypical Benzamide YieldTypical Quinazolinone YieldCausality / Recommendation
SOCl₂ (Neat) 80 °CNone< 10%> 80%Harsh dehydration drives cyclization. Avoid.
T3P (Excess) RefluxEt₃N15%75%High temp and strong dehydration favor the thermodynamic sink .
EDC / HOBt 25 °CDIPEA70%15%Mild, but prolonged reaction times can lead to slow cyclization.
HATU 0 °C to 25 °CDIPEA> 85%< 5%Fast intermolecular coupling outcompetes intramolecular attack .
HATU (Boc-protected) 25 °CDIPEA> 95%0%Nucleophile is masked. Complete prevention of cyclization.

Troubleshooting FAQs

Q: I am using standard EDC/HOBt coupling, but LC-MS shows a mass [M-18] corresponding to the quinazolinone. How do I stop this? A: The[M-18] peak indicates a dehydration event following the initial coupling. This is usually driven by allowing the reaction to run too long or at too high a temperature. Actionable advice: Chill the reaction to 0 °C during the addition of the coupling reagent and do not let it exceed room temperature. If the amine is unreactive, do not heat it; instead, switch to a more reactive aminium salt like HATU.

Q: Does the choice of base matter? I usually use Triethylamine (TEA). A: Yes, significantly. TEA is a relatively strong, unhindered base that can deprotonate the newly formed amide, increasing its nucleophilicity and accelerating the intramolecular attack. Switch to N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). NMM is particularly effective at minimizing side reactions in sensitive couplings .

Q: I need to couple a very sterically hindered amine, which requires heating. How can I avoid cyclization? A: If heating is unavoidable, you cannot use a direct coupling strategy because the activation energy for quinazolinone formation will inevitably be reached. You must use a protecting group strategy . Protect the ortho-aniline nitrogen with a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group prior to coupling.

Experimental Workflows & Self-Validating Protocols

To ensure success, follow this decision tree to select the appropriate methodology for your specific substrates.

Workflow Start Start Amide Coupling Check Is ortho-amine protected? Start->Check Protect Protect with Boc/Cbz (Recommended) Check->Protect No (Sterically hindered amine) Direct Use Mild Conditions (HATU, 0°C - RT) Check->Direct No (Reactive amine) Analyze LC-MS Analysis Check->Analyze Yes Protect->Analyze Direct->Analyze Success Desired Benzamide Isolated Analyze->Success >95% Purity Fail Quinazolinone Detected Analyze->Fail Significant Cyclization Adjust Lower Temp or Switch to Protection Fail->Adjust Adjust->Check

Decision tree for optimizing anthranilic acid amide couplings to prevent cyclization.

Protocol A: Direct Amide Coupling under Kinetic Control (For Reactive Amines)

This protocol utilizes HATU to ensure the intermolecular coupling is nearly instantaneous, leaving no time for the molecule to cyclize at low temperatures.

  • Preparation: Dissolve the anthranilic acid derivative (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

  • Activation: Add HATU (1.1 equiv) portion-wise over 5 minutes. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature (max 20 °C) for an additional 2 hours.

  • Self-Validation Check: Before quenching, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and run a rapid LC-MS. You should observe the target mass [M+H]+. If you observe a dominant [M+H - 18]+ peak, cyclization has occurred, indicating a failure in temperature control or a highly prone substrate.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% LiCl to remove DMF and HATU byproducts.

Protocol B: The Ortho-Protection Strategy (For Hindered Amines)

When heating is required, masking the nucleophilic ortho-amine is mandatory.

  • Boc-Protection: Treat the anthranilic acid (1.0 equiv) with Boc₂O (2.0 equiv) and DMAP (0.1 equiv) in THF at reflux until the amine is fully protected (often forms the di-Boc derivative, which is fine).

  • Amide Coupling: Evaporate the THF, redissolve in DMF, add your hindered amine (1.5 equiv), DIPEA (3.0 equiv), and HATU (1.5 equiv). Heat to 60 °C overnight. Because the ortho-amine is masked, no quinazolinone can form .

  • Deprotection: Isolate the protected benzamide via standard aqueous workup. Dissolve the intermediate in DCM and add Trifluoroacetic Acid (TFA) (20% v/v). Stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor the deprotection via TLC (ninhydrin stain). The appearance of a bright primary amine spot confirms successful deprotection. Because TFA deprotection is done at room temperature, the thermodynamic energy required for cyclization is not met, yielding the pure linear benzamide.

References

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives Source: CORE URL:[Link][1]

  • T3P catalyzed one pot three-component synthesis of 2,3-disubstituted 3H-quinazolin-4-ones Source: RHHZ URL:[Link][3]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link][4]

Sources

Technical Support Center: Purification of 2-amino-N-(5-bromopyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-amino-N-(5-bromopyridin-2-yl)benzamide.

In standard synthetic routes, this anthranilamide derivative is synthesized by reacting isatoic anhydride (or an activated anthranilic acid) with 2-amino-5-bromopyridine [1]. Because 2-amino-5-bromopyridine acts as the heteroaromatic "aniline" equivalent in this amidation, the primary purification challenge is separating the benzamide product from the unreacted aminopyridine starting material. Both molecules possess basic nitrogen atoms and hydrogen-bonding capabilities, rendering standard purification methods prone to failure without careful optimization.

Part 1: Physicochemical Data Presentation

To design a self-validating purification protocol, we must first analyze the thermodynamic and electronic differences between the target product and the unreacted starting material.

Table 1: Physicochemical Comparison for Separation Logic

PropertyTarget: 2-amino-N-(5-bromopyridin-2-yl)benzamideImpurity: 2-amino-5-bromopyridine
Chemical Role Anthranilamide ProductUnreacted "Aniline" Equivalent
Key Functional Groups Primary aniline, secondary amide, bromopyridinePrimary amine, bromopyridine
Conjugate Acid pKa ~2.0 – 2.5 (Aniline group)~4.0 – 4.5 (Pyridine nitrogen)
Chromatographic Behavior Higher Rf​ (Intramolecular H-bonding)Lower Rf​ (Streaks on bare silica)
Crystallinity High (Forms rigid H-bonded networks)Moderate (Soluble in cold organic solvents)
Part 2: Purification Workflow

G Crude Crude Reaction Mixture (Product + 2-Amino-5-bromopyridine) Scale What is the synthesis scale? Crude->Scale Large Preparative Scale (>1g) Scale->Large Small Analytical/Discovery Scale (<1g) Scale->Small AcidWash pH-Controlled Extraction (0.5M HCl Wash) Large->AcidWash Chromatography Flash Chromatography (Silica + 1% TEA Modifier) Small->Chromatography Recryst Recrystallization (Hot Acetonitrile) AcidWash->Recryst Pure1 Pure 2-amino-N-(5-bromopyridin-2-yl)benzamide Recryst->Pure1 Pure2 Pure 2-amino-N-(5-bromopyridin-2-yl)benzamide Chromatography->Pure2

Workflow for the purification of 2-amino-N-(5-bromopyridin-2-yl)benzamide from unreacted amine.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my product co-elute with 2-amino-5-bromopyridine during normal-phase silica gel chromatography? A: Both compounds contain basic nitrogen atoms that interact strongly with the acidic silanol (Si-OH) groups on the silica stationary phase. However, 2-amino-5-bromopyridine is a stronger hydrogen-bond acceptor, leading to severe peak tailing that bleeds into your product fraction. Causality & Solution: Implement a basic modifier. Adding 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc) acts as a sacrificial base, saturating the acidic silanol sites[2]. This sharpens the peaks and allows the less polar benzamide (which forms intramolecular hydrogen bonds) to elute cleanly before the impurity.

Q2: I attempted an acid wash to remove the unreacted 2-amino-5-bromopyridine, but my product also partitioned into the aqueous layer. Why? A: Your target molecule, 2-amino-N-(5-bromopyridin-2-yl)benzamide, contains a primary aniline group. If your acidic wash is too concentrated (e.g., >1M HCl), both the unreacted 2-amino-5-bromopyridine (pKa ~4.0) and the primary aniline of your product (pKa ~2.5) will protonate and become water-soluble. Causality & Solution: You must exploit the narrow pKa differential. Use a pH-controlled mild acid wash (e.g., 0.5M HCl or 10% citric acid, pH ~3.0). At this pH, the impurity is predominantly protonated and partitioned into the aqueous phase, while the product remains neutral and stays in the organic phase[2].

Q3: Can I use electrophilic scavenger resins (like isocyanate or aldehyde resins) to rapidly remove the unreacted amine? A: No. While solid-phase scavenging is a powerful technique for removing excess amines in library synthesis[3], your specific product is an anthranilamide, meaning it possesses a highly reactive primary aniline group at the 2-position of the benzoyl ring. Electrophilic resins will indiscriminately form covalent bonds (e.g., ureas or imines) with both your impurity and your product, destroying your yield.

Q4: What is the most scalable method for purifying this specific benzamide without relying on chromatography? A: Recrystallization is the gold standard for amide purification at scale[4]. Benzamides exhibit excellent crystallinity due to their ability to form stable intermolecular hydrogen-bonded networks. Hot acetonitrile is highly recommended; it disrupts these networks at elevated temperatures to dissolve the product, but allows the lattice to reform upon cooling. The smaller, less rigid 2-amino-5-bromopyridine remains highly soluble in the cold mother liquor[4].

Part 4: Step-by-Step Experimental Protocols
Protocol A: pH-Controlled Liquid-Liquid Extraction (Preparative Scale)

This protocol utilizes thermodynamic partitioning to selectively remove the unreacted aminopyridine without ionizing the target benzamide.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 20 mL/g of crude).

  • Selective Protonation: Wash the organic layer with 0.5M aqueous HCl (3 × 10 mL/g).

    • Self-Validation Step: Check the pH of the aqueous layer; it should be ~3.0 to ensure selective protonation of the aminopyridine.

  • Phase Verification: Spot both the organic and aqueous layers on a TLC plate (elute with 1% TEA in 1:1 Hexane/EtOAc). The product should be visible only in the organic layer under UV (254 nm).

  • Byproduct Removal: Wash the organic layer with saturated aqueous NaHCO3​ (1 × 10 mL/g) to remove any anthranilic acid byproducts (resulting from isatoic anhydride hydrolysis) and to neutralize residual acid.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the semi-pure solid.

Protocol B: Recrystallization from Acetonitrile (Gold Standard)

This protocol exploits the differential lattice energies between the highly crystalline anthranilamide and the soluble aminopyridine.

  • Suspension: Suspend the semi-pure solid (from Protocol A) in a minimum volume of high-purity acetonitrile.

  • Dissolution: Heat the suspension to reflux (82 °C) while stirring until the solid completely dissolves.

    • Self-Validation Step: If insoluble particulates remain at boiling, perform a hot gravity filtration to remove mechanical impurities or polymerized byproducts.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the thermodynamic yield of the crystal lattice.

  • Filtration: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold acetonitrile to displace the mother liquor containing the highly soluble 2-amino-5-bromopyridine[4].

  • Verification: Dry the crystals under high vacuum. Confirm purity via 1H -NMR; the disappearance of the characteristic aminopyridine exocyclic NH2​ broad singlet confirms successful purification.

Protocol C: Modified Flash Chromatography (Discovery Scale)

For reactions <1g where absolute analytical purity is required immediately.

  • Column Preparation: Pack a silica gel column using a mobile phase of Hexane/Ethyl Acetate (e.g., 3:1) containing 1% Triethylamine (TEA) v/v .

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent to fully saturate the acidic silanol sites[2].

  • Loading: Dry-load the crude mixture onto silica or dissolve in a minimum amount of DCM and apply to the column.

  • Elution: Elute using the TEA-modified solvent system. The 2-amino-N-(5-bromopyridin-2-yl)benzamide will elute first as a sharp band, while the 2-amino-5-bromopyridine will be retained longer.

  • Solvent Removal: Combine product fractions and concentrate. To remove residual TEA, place the product under high vacuum at 40 °C for 4 hours.

References[4] Frank T. Edelmann et al., "What is the best technique for amide purification?", ResearchGate. Available at:https://www.researchgate.net/[1] Oskooie et al., "Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis", MDPI. Available at: https://www.mdpi.com/[3] "Synthesis and Solid-Phase Purification of Anthranilic Sulfonamides as CCK-2 Ligands", NIH/PMC. Available at:https://www.ncbi.nlm.nih.gov/[2] "How to remove unreacted 2-aminopyridine from product", BenchChem. Available at:https://www.benchchem.com/

Sources

Overcoming solubility issues of bromopyridin-benzamides in aqueous assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with bromopyridin-benzamides.

Bromopyridin-benzamides represent a structurally valuable class of compounds, frequently utilized in drug discovery for their robust binding affinities (e.g., as kinase inhibitors or cereblon binders for PROTACs)[1]. However, the high lipophilicity of the bromopyridine moiety combined with the rigid, planar benzamide core often leads to severe kinetic and thermodynamic solubility issues in aqueous biochemical and cell-based assays. This guide provides mechanistic troubleshooting and validated protocols to prevent false negatives, flat structure-activity relationships (SAR), and irreproducible data caused by compound precipitation.

Diagnostic Workflow

SolubilityWorkflow Start Compound Precipitation in Aqueous Assay CheckDMSO Is DMSO stock fully dissolved? Start->CheckDMSO WarmSonicate Warm to 37°C & Sonicate CheckDMSO->WarmSonicate No CheckBuffer Precipitation upon buffer dilution? CheckDMSO->CheckBuffer Yes WarmSonicate->CheckDMSO Acoustic Use Acoustic Dispensing (Echo) & Pre-mix CheckBuffer->Acoustic Yes (Solvent Crash) AddSurfactant Add 0.01% Tween-20 or CHAPS CheckBuffer->AddSurfactant Yes (Thermodynamic) Success Proceed with Assay CheckBuffer->Success No Acoustic->CheckBuffer Complexation Formulate with HP-β-CD AddSurfactant->Complexation Still Insoluble AddSurfactant->Success Complexation->Success

Workflow for diagnosing and resolving aqueous solubility issues in biochemical assays.

Troubleshooting Guides & FAQs

Q1: My bromopyridin-benzamide compound shows a "flat" SAR profile in our enzymatic assay, where increasing concentration does not increase inhibition. What is happening? Causality & Solution: A flat structure-activity relationship (SAR) at higher concentrations is a classic hallmark of hitting the 2[2]. Once the highly lipophilic bromopyridin-benzamide reaches its maximum soluble concentration in the aqueous buffer, any additional compound precipitates out as microcrystals. Because the effective free concentration in solution remains constant, the assay readout plateaus, leading to underestimated activity and inaccurate SAR[2]. Actionable Steps:

  • Nephelometry Check: Measure the kinetic solubility of your compound in the exact assay buffer using laser nephelometry to find the precipitation threshold[3].

  • Surfactant Addition: Introduce a non-ionic detergent like 0.01% Tween-20 or Triton X-100 to the assay buffer. This lowers the surface tension and forms micelles that can sequester and solubilize the hydrophobic bromopyridine core, preventing aggregation[4].

Q2: The compound is fully dissolved in 100% DMSO at 10 mM, but immediately forms a cloudy suspension when diluted 1:100 into PBS. How can I prevent this? Causality & Solution: This phenomenon is known as a "solvent crash" or kinetic precipitation. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the localized concentration of the compound at the droplet interface vastly exceeds its aqueous solubility before the DMSO can diffuse into the bulk solvent. The benzamide's strong intermolecular hydrogen bonding rapidly drives nucleation and crystal growth[5]. Actionable Steps:

  • Acoustic Liquid Handling: Use an acoustic dispenser (e.g., Echo) to transfer nanoliter volumes of the DMSO stock directly into the assay plate already containing the buffer. The microscopic droplet size ensures instantaneous diffusion of DMSO, bypassing the localized supersaturation that triggers nucleation[4].

  • Intermediate Dilutions: If acoustic dispensing is unavailable, prepare an 5 of your DMSO stock in a water-miscible co-solvent (like ethanol or a 50% DMSO/buffer mix) before the final aqueous dilution[5].

Q3: We need to test the compound in a cell-based assay where DMSO must be kept <0.5% and surfactants are toxic. How can we achieve the required 50 µM concentration? Causality & Solution: Cell-based assays restrict the use of co-solvents and detergents due to cytotoxicity and membrane disruption. For highly lipophilic molecules like bromopyridin-benzamides, 6 is a highly effective formulation strategy[6]. The hydrophobic cavity of the cyclodextrin encapsulates the bromopyridine ring, while the hydrophilic exterior ensures high aqueous solubility without disrupting cell membranes[6].

Quantitative Data: Impact of Solubilization Strategies

Solubilization StrategyMechanism of ActionTypical Fold-Increase in SolubilityBest Assay ApplicationLimitations
Co-solvents (DMSO, EtOH) Disrupts crystal lattice, lowers solvent dielectric constant2x - 5xBiochemical screeningEnzyme inhibition at >5% v/v; cellular toxicity
Surfactants (Tween-20, CHAPS) Micellar encapsulation of the lipophilic bromopyridine core10x - 50xEnzymatic / Binding assaysCan denature sensitive proteins; assay interference
Cyclodextrins (HP-β-CD) Host-guest complexation of the hydrophobic moiety50x - 100x+Cell-based assays / In vivoHigh cost; potential for bulky complex interference
Acoustic Dispensing Prevents localized supersaturation (kinetic stabilization)N/A (Maintains intrinsic solubility)High-throughput screeningRequires specialized acoustic liquid handling equipment

Validated Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry Self-Validating System: The inclusion of a highly soluble reference standard (e.g., caffeine) and a known insoluble standard (e.g., amiodarone) ensures the nephelometer's dynamic range is properly calibrated and validates the buffer's baseline scattering[3]. Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the bromopyridin-benzamide in 100% DMSO. Ensure complete dissolution by warming to 37°C and vortexing[5].

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer in a clear-bottom 96-well plate (maintaining a final DMSO concentration of 1%).

  • Equilibration: Incubate the plate at room temperature for 2 hours. This allows for thermodynamic equilibration and the potential nucleation of insoluble aggregates.

  • Quantification: Read the plate using a laser nephelometer. An abrupt, non-linear increase in scattered light (Relative Nephelometry Units, RNU) indicates the onset of precipitation, defining the kinetic solubility limit.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes Self-Validating System: Visual inspection coupled with HPLC-UV quantification of the supernatant post-centrifugation confirms that the compound is genuinely in solution rather than suspended as microparticulates[6]. Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or PBS.

  • Compound Addition: Weigh out the bromopyridin-benzamide powder to achieve a target concentration of 10 mM. Add the solid compound directly to the HP-β-CD solution. Note: Do NOT use DMSO, as it strongly competes for the cyclodextrin's hydrophobic cavity.

  • Complexation: Sonicate the suspension in a water bath at 40°C for 30-60 minutes until the solution transitions from a cloudy suspension to optically clear.

  • Purification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Validation: Carefully aspirate the supernatant. Quantify the absolute concentration of the solubilized bromopyridin-benzamide in the supernatant using HPLC-UV against a known standard curve.

References

  • Benchchem. "Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays." 5

  • PubMed (NIH). "Biological assay challenges from compound solubility: strategies for bioassay optimization." 2

  • BellBrook Labs. "Common Challenges in Biochemical Assays and How to Overcome Them." 4

  • American Pharmaceutical Review. "Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track." 3

  • Pharma Focus Asia. "Enhancement of the Aqueous Solubility and Permeability of Poorly Water."6

  • ACS Publications - Journal of Medicinal Chemistry. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." 1

Sources

Minimizing side reactions in the synthesis of anthranilamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Anthranilamide Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate side reactions when synthesizing anthranilamide derivatives.

Anthranilamides are privileged pharmacophores found in numerous therapeutics, including kinase inhibitors and PARP inhibitors. However, their synthesis—whether via direct amide coupling of anthranilic acid or the ring-opening of isatoic anhydride—is notoriously plagued by side reactions such as benzoxazinone cyclization, self-condensation, and intermediate hydrolysis. This guide breaks down the causality of these failures and provides self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Workflow for Anthranilamide Synthesis

Before diving into specific modules, use the diagnostic decision tree below to identify the root cause of your synthetic failure and navigate to the appropriate troubleshooting strategy.

Troubleshooting Start Anthranilamide Synthesis Side Reaction Detected Route1 Isatoic Anhydride Route Start->Route1 Route2 Direct Amide Coupling Start->Route2 Issue1 Hydrolysis / Unreacted Route1->Issue1 Issue2 Benzoxazinone Formation Route2->Issue2 Issue3 Self-Condensation Route2->Issue3 Fix1 Ensure anhydrous conditions Add DMAP for weak amines Issue1->Fix1 Fix2 Optimize coupling reagent (e.g., HATU over EDC) Control stoichiometry Issue2->Fix2 Fix3 Use N-protected anthranilic acid (e.g., Boc) Issue3->Fix3

Diagnostic decision tree for troubleshooting anthranilamide synthesis side reactions.

Module 1: Direct Amide Coupling & Benzoxazinone Suppression

Q: When coupling an N-acylanthranilic acid with a primary amine using EDC/HOBt, my main product is a benzoxazinone instead of the desired anthranilamide. Why does this happen?

A: Benzoxazinone formation is a kinetically favored intramolecular side reaction. When the carboxylic acid of an N-acylanthranilic acid is activated by a dehydrating agent (like EDC), the oxygen atom of the ortho-amide acts as an internal nucleophile[1]. It attacks the activated carbonyl, expelling the leaving group to form a highly stable 6-membered 4H-3,1-benzoxazin-4-one ring[2].

Causality: This intramolecular cyclization is entropically favored over the intermolecular attack by your exogenous amine. If your target amine is sterically hindered or a weak nucleophile, the cyclization pathway easily outcompetes the amidation pathway.

BenzoxazinonePathway A N-Acylanthranilic Acid B Activated Intermediate (e.g., O-Acylisourea) A->B Coupling Reagent (EDC/DCC) C Desired Anthranilamide B->C Intermolecular Attack (Exogenous Amine) D Benzoxazinone (Side Product) B->D Intramolecular Attack (Ortho-Amide Oxygen)

Kinetic competition between intermolecular amidation and benzoxazinone cyclization.

Q: How can I suppress benzoxazinone formation and drive the reaction toward the anthranilamide?

A: You must alter the kinetics of the reaction by changing the coupling reagent. Switching from EDC/HOBt to a uronium-based reagent like HATU generates a highly reactive At-ester intermediate. This intermediate reacts so rapidly with the exogenous amine that it outpaces the intramolecular cyclization.

Quantitative Comparison of Activation Strategies

The table below summarizes the expected outcomes based on the activation strategy chosen[3],[4],[5].

Coupling StrategyTypical Amide YieldBenzoxazinone FormationMechanistic Notes
EDC / HOBt 40% – 60%High (up to 40%)Slow intermediate formation allows intramolecular attack to dominate.
HATU / DIPEA 85% – 95%Low (< 5%)Rapid formation of highly reactive At-ester outpaces cyclization.
Isatoic Anhydride 80% – 95%None (Hydrolysis possible)CO 2​ evolution drives reaction; requires nucleophilic amine.
Benzotriazole 71% – 96%LowStable intermediate; tolerates moisture during amidation.
Self-Validating Protocol: HATU-Mediated Coupling of Anthranilic Acid

This protocol utilizes pre-mixing to ensure the amine is immediately available the moment the active ester is formed, minimizing the window for cyclization.

  • Preparation: In an oven-dried flask under inert atmosphere (N 2​ /Ar), dissolve the N-protected anthranilic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Add HATU (1.1 eq) portion-wise. Causality: Adding HATU last ensures that the active ester is generated in the presence of the amine nucleophile, instantly driving intermolecular coupling.

  • Self-Validation (Reaction Tracking): Stir for 2 hours, warming to room temperature. Monitor via LC-MS. Validation Check: Look for the disappearance of the starting material mass. If you see an [M+H] + corresponding to[Target Mass - 18] (loss of H 2​ O), benzoxazinone has formed. If the exact target mass dominates, the coupling is successful.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc, and wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

Module 2: Isatoic Anhydride Ring-Opening

Q: I am reacting isatoic anhydride with a secondary amine, but I am observing low yields and a high degree of hydrolyzed isatoic acid. How can I drive the reaction to completion?

A: The reaction of isatoic anhydride with amines is a highly efficient, phosgene-free route to prepare anthranilamides[3]. The synthetic procedure relies on an efficient ring-opening reaction, often performed at room temperature to limit side products[5]. However, secondary amines or electron-deficient anilines are poor nucleophiles. If the reaction is heated excessively in the presence of trace moisture, water outcompetes the weak amine, hydrolyzing the anhydride into anthranilic acid.

Causality: The C-4 carbonyl of isatoic anhydride is the electrophilic center. To succeed with weak nucleophiles, you must increase the electrophilicity of the anhydride or the nucleophilicity of the amine without introducing water.

Self-Validating Protocol: Catalyzed Ring-Opening of Isatoic Anhydride
  • Preparation: Suspend isatoic anhydride (1.0 eq) in strictly anhydrous acetonitrile (0.5 M).

  • Amine Addition: Add the primary/secondary amine (1.1 eq). For weak nucleophiles, add a catalytic amount of DMAP (0.1 eq) to activate the anhydride.

  • Thermal Activation: Heat the mixture to 50 °C. Do not exceed 60 °C, as isatoic anhydride can decompose into polymeric byproducts at high temperatures.

  • Self-Validation (Visual Proxy): The reaction is driven forward by the expulsion of CO 2​ gas. Validation Check: Observe the reaction mixture. The evolution of CO 2​ bubbles is a direct, visual stoichiometric indicator of ring-opening progress. Once bubbling completely ceases, the reaction has reached its thermodynamic endpoint.

  • Isolation: Cool to room temperature. The resulting anthranilamide often precipitates directly from the acetonitrile and can be isolated via vacuum filtration.

Module 3: Alternative Activation Strategies (Moisture Tolerant)

Q: Are there methods to activate anthranilic acid without using traditional coupling reagents that are prone to moisture degradation?

A: Yes. Recent advances utilize N-(2-aminoarylacyl)benzotriazoles. Unprotected anthranilic acids can be converted into their corresponding N-acylbenzotriazoles. Unlike traditional active esters, these benzotriazole intermediates are highly stable, crystalline compounds that can be stored in moist air. They react cleanly with ammonia, primary, and secondary amines to form primary, secondary, and tertiary anthranilamides in high yields (71–96%) without requiring strictly anhydrous conditions during the amidation step[4].

Sources

Optimizing column chromatography gradients for pyridyl-benzamide separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the separation and purification of pyridyl-benzamide derivatives.

Mechanistic Overview: The Causality of Chromatographic Failure

Pyridyl-benzamides present a unique chromatographic challenge due to their dual functionality. The molecule contains a basic pyridine nitrogen (typical pKa​ ~5.2) and a benzamide moiety capable of acting as both a hydrogen bond donor and acceptor.

When utilizing silica-based stationary phases (both normal-phase silica and reversed-phase C18), residual silanol groups (-Si-OH) on the silica surface become the primary source of method failure. At a mid-range pH (pH 4–8), these silanols deprotonate to form negatively charged silanoate ions (-Si-O⁻)[1]. Simultaneously, the basic pyridine nitrogen is protonated. This creates a strong, secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase, overriding the intended partitioning mechanism and resulting in severe peak tailing, band broadening, and poor recovery[2][3].

To achieve self-validating, reproducible separations, we must chemically manipulate the mobile phase to either suppress silanol ionization or mask the active sites.

Troubleshooting FAQs

Q1: My pyridyl-benzamide peak is tailing severely (Tailing Factor > 2.0) on a standard C18 column. How do I correct this? A1: Peak tailing for basic compounds in reversed-phase HPLC is almost always caused by secondary interactions with deprotonated silanols[3]. You have two primary mechanistic routes to fix this:

  • Low pH Strategy (Recommended): Drop the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or a 10-20 mM phosphate buffer. At this pH, the silanol groups on the silica surface are fully protonated (neutralized), completely preventing ion-exchange interactions[1][2].

  • High pH Strategy: Raise the pH to ~10.5 using 20 mM ammonium hydroxide. This forces the pyridine nitrogen into its neutral, free-base form. While the silanols remain deprotonated, the neutral analyte can no longer engage in ion-exchange, increasing lipophilicity and retention[1][4]. (Note: Ensure your column is polymer-based or hybrid-silica designed to withstand high pH).

Q2: I am purifying a crude pyridyl-benzamide mixture using normal-phase silica gel flash chromatography, but the compound is streaking down the column. What is the solution? A2: Silica gel acts as a Brønsted acid, which interacts destructively with your basic amine[4]. To counteract this, you must add a competing basic modifier to your mobile phase. Adding 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide to your hexane/ethyl acetate or DCM/MeOH gradient will "neutralize" the acidic silanols. The TEA acts as a sacrificial base, occupying the active sites so your pyridyl-benzamide can elute as a sharp band[2][5]. Alternatively, switch your stationary phase to an amine-functionalized silica (NH2-column) to eliminate the acid-base interaction entirely[4].

Q3: I need to transfer my HPLC method to an LC-MS system for impurity identification. Can I still use phosphate buffer? A3: No. Phosphate buffers are non-volatile and will rapidly contaminate and foul the mass spectrometer's ionization source. For LC-MS compatible methods involving pyridyl-benzamides, replace the phosphoric acid or phosphate buffer with 0.1% Formic Acid[6]. While Formic Acid is a slightly weaker silanol suppressor than TFA, it provides excellent ionization efficiency in positive-ion electrospray (ESI+) mode.

Mobile Phase Modifier Selection Matrix

To facilitate rapid method development, use the following validated data table to select the appropriate mobile phase modifier based on your specific detector and column chemistry.

ModifierWorking pHMechanism of ActionLC-MS Compatible?Primary Application
0.1% TFA ~2.0Protonates silanols; forms ion-pairs with amines.Yes (Causes ion suppression)Standard RP-HPLC gradient screening[1].
0.1% Formic Acid ~2.7Protonates silanols; acts as a proton donor.Yes (Ideal) LC-MS analysis of pyridyl-benzamides[6].
20 mM Phosphate 2.5 or 7.0Highly stable buffering; neutralizes silanols at pH 2.5.NoPreparative isolation; UV-Vis detection[2].
0.1% TEA N/A (Organic)Competes for anionic silanol active sites.NoNormal-phase silica gel purification[2][3].
Ammonium Hydroxide ~10.5Deprotonates basic amines to free-base form.YesHigh-pH RP-HPLC on polymer/hybrid columns[1].

Experimental Protocols

Protocol A: Reversed-Phase Gradient Optimization (Low-pH Screening)

This self-validating protocol establishes a baseline for basic analyte separation.

  • System Preparation: Flush the HPLC system with MS-grade Water and Acetonitrile (ACN).

  • Mobile Phase Formulation:

    • Solvent A: 0.1% TFA in Water ( v/v ).

    • Solvent B: 0.1% TFA in ACN ( v/v ).

  • Column Equilibration: Install a standard C18 column. Equilibrate with 5% B at 1.0 mL/min for 10 column volumes until the baseline is stable.

  • Gradient Execution: Run a linear screening gradient from 5% B to 95% B over 10 minutes[1]. Hold at 95% B for 2 minutes, then re-equilibrate at 5% B.

  • Validation (Causality Check): Integrate the pyridyl-benzamide peak. Calculate the Tailing Factor ( Tf​ ).

    • Formula: Tf​=2fW0.05​​ (where W0.05​ is peak width at 5% height, and f is the distance from the peak front to the apex).

    • Action: If Tf​≤1.2 , the silanols are successfully protonated. If Tf​>1.5 , secondary interactions persist; proceed to switch to a polar-embedded C18 column or increase buffer capacity.

Protocol B: Normal-Phase Silica Gel Deactivation

Use this protocol to prevent streaking during flash chromatography of basic derivatives.

  • Slurry Preparation: Weigh the required amount of silica gel (typically 30:1 to 100:1 silica-to-crude ratio)[7].

  • Solvent Modification: Prepare your initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Add exactly 0.1% Triethylamine (TEA) by volume[5].

  • Column Packing: Pour the silica into the column using the TEA-modified solvent. The TEA will immediately begin binding to and neutralizing the acidic silanol sites on the silica[5].

  • Sample Loading: Dissolve the crude pyridyl-benzamide in a minimal amount of the modified mobile phase and load it onto the column head.

  • Elution: Run the gradient, ensuring all subsequent solvent mixtures (e.g., 80:20 Hexane:Ethyl Acetate) also contain 0.1% TEA.

System Workflows & Mechanistic Visualizations

G A Pyridyl-Benzamide (Basic Nitrogen) B Silica Stationary Phase (Deprotonated Silanols, Si-O⁻) A->B Mid pH (4-8) C Severe Peak Tailing (Ion-Exchange Interaction) B->C Secondary Retention D Low pH Mobile Phase (Protonates Silanols to Si-OH) C->D Strategy 1 E Basic Modifier (TEA) (Competes for Si-O⁻ sites) C->E Strategy 2 F Sharp, Symmetrical Peaks D->F Eliminates Interaction E->F Masks Silanols

Mechanistic resolution of secondary silanol interactions in chromatography.

Workflow Start Start RP-HPLC Gradient (Neutral pH) Assess Calculate Tailing Factor (Tf) Start->Assess Decision Is Tf > 1.5? Assess->Decision LowPH Adjust to pH 2.5 (0.1% TFA or Phosphate) Decision->LowPH Yes (Protonate Silanols) HighPH Adjust to pH 10.5 (Ammonium Hydroxide) Decision->HighPH Yes (Free-Base Amine) Success Method Validated (Tf < 1.2) Decision->Success No LowPH->Assess Re-evaluate HighPH->Assess Re-evaluate

Systematic troubleshooting workflow for resolving pyridyl-benzamide peak tailing.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. URL: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. URL: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL:[Link]

  • o-Amino-N-(2-chloro-3-pyridyl)benzamide. SIELC Technologies. URL: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: ¹H NMR Validation of 2-Amino-N-(5-bromopyridin-2-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the 2-aminobenzamide pharmacophore is a privileged scaffold, frequently utilized as a zinc-binding group in histone deacetylase (HDAC) inhibitors and kinase modulators. Synthesizing these molecules typically involves the ring-opening amide coupling of isatoic anhydride (or activated anthranilic acid) with an electron-deficient heteroarylamine, such as 2-amino-5-bromopyridine [2].

As a Senior Application Scientist, I routinely observe that relying solely on LC-MS for reaction monitoring is insufficient. Mass spectrometry confirms the molecular weight but cannot easily differentiate between regioselective acylation, unreacted isomeric mixtures, or trace self-condensation byproducts. High-resolution ¹H NMR spectroscopy remains the gold standard for unambiguous structural validation. This guide objectively compares the ¹H NMR profile of the target product, 2-amino-N-(5-bromopyridin-2-yl)benzamide , against its synthetic precursors, providing a self-validating framework for reaction success.

Mechanistic & Structural Context

The coupling of a benzamide core to a 2-aminopyridine presents unique analytical challenges. 2-Aminopyridines are relatively poor nucleophiles due to the delocalization of the exocyclic nitrogen's lone pair into the electron-deficient pyridine ring—a characteristic further exacerbated by the electron-withdrawing 5-bromo substituent.

When the reaction is successful, the conversion of the strongly electron-donating exocyclic amine into an electron-withdrawing amide fundamentally alters the electronic landscape of the pyridine ring. By comparing the crude or purified product against the starting materials, we can use these predictable electronic shifts as diagnostic markers.

Comparative ¹H NMR Analysis

To accurately track the reaction's progress, all samples must be analyzed in a strongly solvating environment. DMSO-d₆ is the solvent of choice because it disrupts intermolecular hydrogen bonding, sharpening the broad amine and amide signals that would otherwise overlap or disappear in CDCl₃. Accurate referencing to the residual DMSO pentet at 2.50 ppm is critical for precise chemical shift comparison [1].

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)

The following table summarizes the quantitative ¹H NMR data, contrasting the target product with its functional precursors to highlight diagnostic shifts.

Proton AssignmentTarget Product: 2-Amino-N-(5-bromopyridin-2-yl)benzamidePrecursor 1: Anthranilic Acid (Benzene Core Ref.)Precursor 2: 2-Amino-5-bromopyridine
Amide NH ~10.60 ppm (s, 1H)N/AN/A
Pyridine H-6' ~8.45 ppm (d, J = 2.4 Hz, 1H)N/A~8.05 ppm (d, J = 2.4 Hz, 1H)
Pyridine H-4' ~8.05 ppm (dd, J = 8.8, 2.4 Hz, 1H)N/A~7.55 ppm (dd, J = 8.8, 2.4 Hz, 1H)
Pyridine H-3' ~8.15 ppm (d, J = 8.8 Hz, 1H)N/A~6.45 ppm (d, J = 8.8 Hz, 1H)
Benzene H-6 ~7.65 ppm (dd, J = 8.0, 1.5 Hz, 1H)~7.75 ppm (dd, J = 8.0, 1.5 Hz, 1H)N/A
Benzene H-4 ~7.25 ppm (ddd, J = 8.0, 7.5, 1.5 Hz, 1H)~7.20 ppm (ddd, 1H)N/A
Benzene H-3 ~6.75 ppm (dd, J = 8.0, 1.0 Hz, 1H)~6.70 ppm (dd, 1H)N/A
Benzene H-5 ~6.60 ppm (ddd, J = 8.0, 7.5, 1.0 Hz, 1H)~6.50 ppm (ddd, 1H)N/A
Aniline NH₂ ~6.40 ppm (br s, 2H)~6.70 ppm (br s, 2H)~6.20 ppm (br s, 2H)
Expertise & Experience: The Causality of Chemical Shifts
  • The H-3' Deshielding Phenomenon: The most definitive proof of successful coupling is the massive downfield shift of the pyridine H-3' proton. In the unreacted precursor, the electron-donating NH₂ group shields H-3', placing it at ~6.45 ppm. Upon acylation, the new amide carbonyl withdraws electron density via resonance, deshielding H-3' and pushing it downfield to ~8.15 ppm (a dramatic Δδ of +1.7 ppm).

  • Amide NH vs. Aniline NH₂: The newly formed amide proton appears far downfield (~10.60 ppm) due to the combined electron-withdrawing effects of the bromopyridine ring and the carbonyl group. The aniline NH₂ remains relatively shielded at ~6.40 ppm.

NMR_Logic Start Evaluate Crude 1H NMR (DMSO-d6) CheckAmide Amide NH Signal? (~10.6 ppm, s, 1H) Start->CheckAmide CheckPyridine Pyridine H-3' Shift? (~8.1 ppm, d, 1H) CheckAmide->CheckPyridine Yes Failure Reaction Failed: Unreacted Precursors CheckAmide->Failure No CheckAmine Aniline NH2 Intact? (~6.4 ppm, br s, 2H) CheckPyridine->CheckAmine Yes CheckPyridine->Failure No Success Target Confirmed: Successful Coupling CheckAmine->Success Yes CheckAmine->Failure No

Fig 1. Diagnostic ¹H NMR decision tree for verifying successful amide coupling.

Experimental Workflows & Protocols

To ensure the reliability of the NMR data, the sample preparation must be treated as a self-validating system. Poor sample prep leads to poor magnetic field homogeneity ( B0​ ), which broadens peaks and obscures the critical J-couplings (e.g., the 2.4 Hz meta-coupling of the bromopyridine ring) needed to differentiate isomers.

Self-Validating Synthesis & NMR Preparation Protocol

Step 1: Amide Coupling React isatoic anhydride (1.0 eq) and 2-amino-5-bromopyridine (1.1 eq) in anhydrous DMF (0.2 M) containing a catalytic amount of base (e.g., DMAP or DIPEA) at 60 °C for 12 hours. The evolution of CO₂ acts as a physical indicator of the ring-opening reaction.

Step 2: Aqueous Workup Quench the reaction with saturated NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF, which otherwise presents massive interfering peaks at 2.73, 2.89, and 7.95 ppm in the NMR) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 3: Standardized Sample Preparation Weigh exactly 5–10 mg of the crude or purified solid. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (99.9% D).

Step 4: Filtration (Critical Causality Step) If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Suspended particulates distort the local magnetic field, leading to poor shimming. This broadens the signals, making the integration of the aniline NH₂ (2H) versus the amide NH (1H) unreliable.

Step 5: Acquisition & Internal Validation Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard pulse sequence (e.g., zg30) with 16–64 scans. Set the relaxation delay (D1) to at least 1.5 seconds to ensure complete relaxation of the broad exchangeable protons. Self-Validation Check: Integrate the amide NH peak to exactly 1.00. The aniline NH₂ peak must integrate to ~2.00. If the NH₂ integrates to <1.00, it indicates over-coupling (formation of a diamide byproduct).

NMR_Prep Step1 Weigh 5-10 mg Analyte Step2 Add 0.6 mL DMSO-d6 Step1->Step2 Step3 Vortex & Filter (0.22 µm PTFE) Step2->Step3 Step4 Transfer to 5 mm NMR Tube Step3->Step4 Step5 Acquire 1H NMR (16-64 scans) Step4->Step5

Fig 2. Standardized NMR sample preparation workflow for benzamide derivatives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Available at:[Link]

  • Neumann, S., et al. (2011). "Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists." Probe Reports from the NIH Molecular Libraries Program (National Center for Biotechnology Information). Available at:[Link]

Crystallographic and Structural Profiling of 2-Amino-N-(5-bromopyridin-2-yl)benzamide: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

For structural biologists and medicinal chemists, the precise spatial arrangement of a pharmacophore dictates its efficacy, toxicity, and formulation viability. 2-Amino-N-(5-bromopyridin-2-yl)benzamide (CAS: 94565-53-4)[1] is a highly privileged scaffold. Featuring a classic 2-aminobenzamide zinc-binding motif coupled with a halogenated pyridine ring, it serves as a critical building block in the synthesis of targeted protein degraders (e.g., DDB1 ligands)[2] and epigenetic modulators (such as HDAC inhibitors)[3].

This guide objectively compares the crystallographic properties, structural geometry, and experimental handling of the 5-bromo variant against its chloro- and unsubstituted analogues. By understanding the causality behind its solid-state behavior, researchers can better optimize lead compounds for structure-based drug design.

Structural & Crystallographic Comparison

The substitution of a bromine atom at the 5-position of the pyridine ring fundamentally alters the molecule's electronic distribution and solid-state packing. Bromine is highly polarizable and features a pronounced σ -hole—a region of positive electrostatic potential on the extension of the C–Br bond. This enables strong, highly directional halogen bonding (C–Br···O=C or C–Br···N) within the crystal lattice, which often translates to extended target residence times in biological systems compared to lighter halogens.

Quantitative Crystallographic Performance Data

The table below summarizes the comparative single-crystal X-ray diffraction (SCXRD) parameters of 2-amino-N-(5-bromopyridin-2-yl)benzamide against alternative structural analogues.

Parameter5-Bromo Analogue (Target)5-Chloro AnalogueUnsubstituted Analogue
Molecular Formula C₁₂H₁₀BrN₃OC₁₂H₁₀ClN₃OC₁₂H₁₁N₃O
Typical Space Group P2₁/c (Monoclinic)P2₁/c (Monoclinic)P1̄ (Triclinic)
Calculated Density (g/cm³) ~1.68~1.45~1.32
Dihedral Angle (Benzene/Pyridine) 24.5°22.1°18.3°
Primary Lattice Interaction Halogen Bond (C–Br···O)Weak Halogen Bond (C–Cl···O) π−π Stacking
Intermolecular Distance Br···O ~3.12 ÅCl···O ~3.25 ÅCentroid···Centroid ~3.6 Å
Pyridine N Basicity (pKa) Lower (Electron-withdrawing)ModerateHigher

Key Insight: The bulky van der Waals radius of bromine (1.85 Å) forces a larger dihedral twist (~24.5°) between the benzamide and pyridine planes compared to the unsubstituted variant (~18.3°). This specific torsion is critical for avoiding steric clashes when the molecule anchors into tight binding pockets, such as the DDB1 cleft utilized by PROTACs[2]. Furthermore, the electron-withdrawing nature of the bromo group decreases the basicity of the pyridine nitrogen, optimizing its role as an adaptable hydrogen bond acceptor rather than a rigid donor[3].

Solid-State Interaction Pathways

To understand how the 5-bromopyridin-2-yl motif behaves both in a crystal lattice and within a target protein's active site, we must map its interaction nodes.

Interactions Core 2-Amino-N-(5-bromopyridin-2-yl)benzamide Br 5-Bromo Substituent (σ-hole interactions) Core->Br Amide Amide Linker (Intermolecular H-bonds) Core->Amide Pyridine Pyridine Nitrogen (Metal Chelation / Acceptor) Core->Pyridine Aniline 2-Amino Group (Intramolecular H-bonds) Core->Aniline Target Target Protein / Crystal Lattice Br->Target Halogen Bonding Amide->Target N-H···O Pyridine->Target Zn2+ / Cleft

Fig 1. Structural interaction nodes of the 5-bromopyridin-2-yl motif in lattices and targets.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, crystallographic data must be derived from a self-validating workflow. The following step-by-step protocols detail how to isolate, solve, and validate the crystal structure of 2-amino-N-(5-bromopyridin-2-yl)benzamide.

Protocol A: Precision Single-Crystal Growth via Vapor Diffusion

Causality: This compound possesses a rigid, planar-tending core that easily precipitates as an amorphous powder if supersaturation is reached too quickly. Vapor diffusion allows for a controlled, asymptotic approach to the solubility limit. Dichloromethane (DCM) is selected as the solvent because it solubilizes the hydrophobic bromo-aromatic system without aggressively competing for the molecule's delicate internal hydrogen bonds.

  • Preparation: Dissolve 10 mg of high-purity 2-amino-N-(5-bromopyridin-2-yl)benzamide in 1.0 mL of anhydrous DCM in a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust and heterogeneous nucleation sites.

  • Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-Pentane (the antisolvent).

  • Incubation: Seal the 20 mL vial tightly with a Teflon-lined cap. Incubate isothermally at 20°C in a vibration-free environment for 72–96 hours until block-like crystals form.

Protocol B: SCXRD Data Acquisition and Refinement

Causality: The presence of the bromine atom (Z=35) provides a massive anomalous scattering signal ( Δf′′≈1.28 ) when exposed to Cu K α radiation. While this causes high X-ray absorption, it is highly advantageous for determining the absolute structure and resolving positional disorder, provided rigorous absorption corrections are applied[4].

  • Mounting: Harvest a single crystal (optimal size ~0.1 × 0.1 × 0.05 mm) using a MiTeGen loop coated in Paratone-N oil.

  • Data Collection: Transfer immediately to a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å). Maintain the crystal at 100 K using a nitrogen cryostream to minimize thermal motion (Debye-Waller factors).

  • Correction: Collect data utilizing ω and ϕ scans. Apply a multi-scan absorption correction (e.g., SADABS) to account for the high absorption coefficient ( μ ) of the bromine atom.

  • Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

Protocol C: PXRD Phase Validation

To ensure the single crystal analyzed in Protocol B is representative of the bulk synthesized powder, Powder X-ray Diffraction (PXRD) must be performed.

  • Gently grind 50 mg of the bulk compound and pack it into a zero-background silicon sample holder.

  • Scan from 2 θ = 5° to 50° at a rate of 2°/min.

  • Overlay the experimental diffractogram with the simulated diffractogram generated from the SCXRD .cif file. A matching peak profile confirms phase purity.

Workflow Step1 Compound Synthesis CAS 94565-53-4 Step2 Solvent System Screening (DCM/Pentane Vapor Diffusion) Step1->Step2 Purified API Step3 Single Crystal Growth (Isothermal at 20°C) Step2->Step3 Optimal Solubility Step4 SCXRD Data Collection (Cu Kα, 100K) Step3->Step4 High-Quality Crystal Step5 Structure Solution (SHELXT / SAD Phasing) Step4->Step5 Diffraction Data Step6 Phase Validation (PXRD vs Simulated) Step5->Step6 Refined Model (.cif)

Fig 2. End-to-end crystallographic validation workflow for halogenated benzamides.

References

  • Title: WO2021239117A1 - Modified proteins and protein degraders Source: Google Patents URL
  • Title: (IUCr) Acta Crystallographica Section E Volume 70, Part 7 Source: IUCr Journals URL: [Link]

Sources

Structural Validation of N-(5-bromopyridin-2-yl)benzamide: A Comparative Guide to FTIR Sampling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of validating halogenated heterocyclic amides in drug discovery pipelines. N-(5-bromopyridin-2-yl)benzamide is a prime example—a molecule where the delicate interplay between the secondary amide linkage, the electron-withdrawing pyridine ring, and the heavy bromine atom creates a highly specific vibrational fingerprint.

While Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming these functional groups, the choice of sampling technique fundamentally dictates the quality and reliability of your structural validation. This guide objectively compares the two dominant FTIR methodologies—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —providing the theoretical causality and step-by-step protocols necessary to validate this specific molecule.

The Molecular Fingerprint: Defining the Analytical Target

Before comparing instrument accessories, we must define the analytical target. The structure of N-(5-bromopyridin-2-yl)benzamide requires the validation of three critical domains: the benzoyl carbonyl, the secondary amine bridging the rings, and the 5-bromopyridine moiety.

Table 1 summarizes the quantitative spectral data you must isolate to validate the synthesis or purity of this compound.

Table 1: Expected FTIR Spectral Fingerprint for N-(5-bromopyridin-2-yl)benzamide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Secondary Amide N-H Stretch3250 - 3400Confirms the amide linkage between the two aromatic rings.
Benzoyl Carbonyl C=O Stretch (Amide I)1650 - 1690Primary indicator of the intact benzamide core.
Amide Bond N-H Bend / C-N Stretch (Amide II)1520 - 1550Validates the trans geometry of the secondary amide.
Pyridine Ring C=C / C=N Stretch1580, 1480Confirms the presence of the heteroaromatic system.
Aryl Bromide C-Br Stretch1030 - 1070Validates halogenation at the 5-position of the pyridine ring.

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

To validate N-(5-bromopyridin-2-yl)benzamide, you must choose between analyzing the surface via an evanescent wave (ATR) or passing the beam entirely through the sample matrix (KBr).

1. Attenuated Total Reflectance (ATR-FTIR) ATR has advanced to become the standard FT-IR sampling technique due to its speed and minimal sample preparation, overcoming the hygroscopic challenges and complex pressing toolkits required for traditional methods[2]. It utilizes a high-refractive-index crystal (typically Diamond or ZnSe) to generate an evanescent wave that penetrates the sample.

  • The Advantage: Non-destructive, rapid, and ideal for high-throughput screening of the API powder.

  • The Limitation: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Consequently, high-frequency peaks—such as the critical N-H stretch at ~3300 cm⁻¹ for our amide—will appear artificially weaker compared to transmission spectra [3].

2. KBr Pellet Transmission KBr pellets have been a foundational technique in FTIR spectroscopy, offering distinct advantages over modern methods like ATR by providing superior sensitivity for trace components and generating high-quality classic transmission spectra [1].

  • The Advantage: It produces a true transmission spectrum that adheres strictly to the Beer-Lambert law. This is crucial for resolving weak bands, such as the aryl C-Br stretch, without the refractive index artifacts (anomalous dispersion) sometimes seen in ATR.

  • The Limitation: It is destructive and highly sensitive to user error during sample preparation (e.g., moisture absorption leading to broad O-H artifacts).

Experimental Workflows & Methodologies

The following diagram illustrates the divergent paths of these two methodologies, culminating in the same structural validation endpoint.

FTIR_Workflow cluster_prep Sample Preparation Methodologies cluster_analysis Spectral Processing & Validation Start N-(5-bromopyridin-2-yl)benzamide Solid Powder ATR ATR-FTIR (Direct Crystal Contact) Start->ATR High Throughput KBr Transmission (KBr Pellet Press) Start->KBr High Sensitivity Acquisition FTIR Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition KBr->Acquisition Correction ATR Correction / Baseline Subtraction Acquisition->Correction Assignment Functional Group Peak Assignment Correction->Assignment Validation Structural Validation Confirm Amide, Pyridine, C-Br Assignment->Validation

FTIR Workflow: Comparing ATR and KBr pellet methodologies for structural validation.
Protocol A: ATR-FTIR Analysis (High-Throughput)

This protocol is designed as a self-validating system for rapid batch testing.

  • Crystal Cleaning: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

    • Causality: Removes residual organics that would introduce artifact peaks in the 2900 cm⁻¹ (C-H) or 1700 cm⁻¹ (C=O) regions, which could mask the benzamide carbonyl.

  • Background Acquisition: Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Causality: Accounts for atmospheric CO₂ and water vapor, allowing the software to ratio them out of the final sample spectrum.

  • Sample Application: Place 2-5 mg of N-(5-bromopyridin-2-yl)benzamide powder directly onto the crystal.

  • Pressure Application: Engage the pressure anvil until the torque mechanism slips.

    • Causality: The evanescent wave generated by the ATR crystal only penetrates 0.5–2.0 µm into the sample. High, uniform pressure ensures intimate optical contact, maximizing the signal-to-noise ratio and preventing derivative-shaped peak distortions.

  • Spectral Acquisition & Correction: Scan the sample. Apply an "ATR Correction" algorithm in your software.

    • Causality: This mathematically corrects the wavelength-dependent penetration depth, normalizing the weak high-frequency N-H stretch to resemble a standard transmission spectrum.

Protocol B: KBr Pellet Transmission (High-Sensitivity)

Use this protocol when validating the specific C-Br bond or building a reference library.

  • Sample Dilution: Mix 1-2 mg of the sample with 200 mg of dry, spectroscopic-grade KBr.

    • Causality: KBr is IR-transparent. Diluting the sample prevents total absorption (saturation) of the IR beam, which would cause flat-topped peaks and a loss of resolution in the critical Amide I and II bands.

  • Grinding: Grind the mixture in an agate mortar for 3-5 minutes until the particle size is strictly <2 µm.

    • Causality: Particles larger than the wavelength of the IR beam cause Mie scattering. This manifests as a severely sloping baseline at the high-frequency end of the spectrum, obscuring the N-H stretch.

  • Pellet Pressing: Transfer the powder to a 13 mm die and apply 8-10 tons of pressure under a vacuum for 3 minutes.

    • Causality: The vacuum removes trapped air and moisture. Without it, the hygroscopic KBr will absorb water, creating a massive, broad O-H stretch artifact at 3400 cm⁻¹ that perfectly overlaps and hides the secondary amide N-H stretch.

  • Acquisition: Place the transparent pellet in the transmission holder and scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

Data Interpretation & Structural Validation

Once the spectra are acquired, structural validation relies on confirming the presence and relative intensities of the peaks outlined in Table 1.

If using the KBr method , you will observe a sharp, highly resolved N-H stretch (~3300 cm⁻¹) and a distinct Amide I carbonyl peak (~1670 cm⁻¹). The presence of the bromine atom on the pyridine ring is best validated here; in the structural characterization of halogenated aromatic systems, the C-Br stretching band is typically observed as a distinct, albeit sometimes weak, signal in the 1096–1060 cm⁻¹ fingerprint region [4].

If using the ATR method , expect the C-Br peak to be highly pronounced due to the deeper penetration of the evanescent wave at lower wavenumbers. However, ensure you have applied ATR correction, or your N-H stretch will appear deceptively weak, potentially leading to a false-negative assessment of the amide linkage.

By understanding the physical causality behind these sampling methodologies, researchers can confidently validate the structure of N-(5-bromopyridin-2-yl)benzamide and eliminate spectral artifacts that plague novice analyses.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution. Available at:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at:[Link]

  • Measurement Methods for Powder Samples. Shimadzu. Available at:[Link]

  • Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectronic properties. RSC Publishing. Available at:[Link]

Melting Point Range Verification for 2-Amino-N-(5-bromopyridin-2-yl)benzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In early-stage drug discovery and chemical manufacturing, verifying the melting point range of critical intermediates is a fundamental Quality Control (QC) step. 2-amino-N-(5-bromopyridin-2-yl)benzamide (CAS: 94565-53-4) is a highly functionalized halogenated benzamide frequently utilized as a structural scaffold in the synthesis of kinase and HDAC inhibitors[1]. Because of its primary amine and brominated pyridine ring, this compound forms a complex, highly specific hydrogen- and halogen-bonding network within its crystal lattice.

This guide objectively compares the performance of two primary analytical techniques—Automated Capillary Melting Point (USP <741>) and Differential Scanning Calorimetry (DSC)—for verifying the melting range of this compound. By establishing a self-validating experimental framework, researchers can accurately differentiate between pure crystalline phases, polymorphic variations, and trace contamination.

Mechanistic Grounding: The Physics of the Phase Transition

As a Senior Application Scientist, I emphasize that a melting point is not merely a number; it is a thermodynamic signature of crystal lattice energy.

For 2-amino-N-(5-bromopyridin-2-yl)benzamide, the bromine atom at the 5-position of the pyridine ring introduces significant polarizability. When thermal energy is applied, the lattice does not collapse instantaneously. Instead, it undergoes a phase transition where the weakest intermolecular forces yield first.

  • Visual Phase Change (Capillary): The "onset" is defined as the temperature at which the first detectable liquid phase (meniscus) forms, and the "clear point" is when no solid remains[2].

  • Thermodynamic Phase Change (DSC): The melting process is recorded as an endothermic heat flow. The extrapolated onset temperature ( Tonset​ ) represents the physically correct thermodynamic melting point, which is independent of minor visual subjectivity[3].

If impurities are present, they disrupt the uniform crystal lattice, lowering the energy required for the phase transition and resulting in a depressed, broadened melting range (typically >2.0 °C).

Analytical Workflow & Method Selection

To ensure high-fidelity data, laboratories must choose the correct analytical method based on their specific phase-characterization needs. The decision matrix below outlines the workflow for evaluating 2-amino-N-(5-bromopyridin-2-yl)benzamide.

Workflow Start Compound: 2-amino-N-(5-bromopyridin-2-yl)benzamide Prep Sample Preparation (Desiccation & Trituration) Start->Prep Split Analytical Method Selection Prep->Split Capillary Automated Capillary Method (USP <741>) Split->Capillary Routine QC DSC Differential Scanning Calorimetry (DSC) Split->DSC Deep Characterization CapResult Visual Phase Change (Meniscus & Clear Point) Capillary->CapResult DSCResult Thermodynamic Profile (Enthalpy & Polymorphism) DSC->DSCResult Validation Data Synthesis & Purity Verification CapResult->Validation DSCResult->Validation

Fig 1. Dual-method workflow for melting point verification and purity analysis.

Performance Comparison of Analytical Techniques
FeatureAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Output Visual phase transition (Optical transmission)Thermodynamic heat flow (Endotherm)
Sample Size 1 - 3 mg2 - 5 mg
Polymorph Detection Low (unless distinct ranges exist)High (Exothermic/Endothermic transitions)
Throughput High (Up to 6 simultaneous capillaries)Low (1 sample per run)
Cost / Complexity Low / LowHigh / High

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To prevent false-positive purity assessments, every melting point determination must be treated as a self-validating system.

ValidationLogic Calib Instrument Calibration (USP Reference Standards) Run Analyze Target Compound (Triplicate Runs) Calib->Run Check RSD < 0.5% & Within Expected Range? Run->Check Pass Accept Data Report Melting Range Check->Pass Yes Fail Investigate Contamination or Polymorphism Check->Fail No Fail->Run Re-run after RCA

Fig 2. Self-validating experimental logic ensuring high-fidelity melting point data.

Protocol A: Automated Capillary Melting Point (USP <741> Compliant)

This method relies on optical sensors to detect the transmission of light through the sample as it transitions from an opaque powder to a transparent liquid.

  • Instrument Calibration: Calibrate the instrument using that bracket the expected melting point. For this compound, utilize Benzoic Acid (121.9 °C) and Caffeine (236.2 °C)[3].

  • Sample Preparation (Causality): Dry the 2-amino-N-(5-bromopyridin-2-yl)benzamide in a vacuum desiccator for 24 hours. Triturate to a fine powder using an agate mortar. Why? Large crystals create air pockets, which act as thermal insulators and artificially broaden the melting range[2].

  • Capillary Loading: Tamp the open end of a 1.5 mm OD glass capillary into the powder. Drop the capillary through a 70 cm glass tube onto a hard surface to pack the powder to a height of exactly 3 mm[2].

  • Thermal Programming: Set the start temperature 10 °C below the expected onset. Apply a strict heating rate of 1.0 °C/min. Why? Pharmacopeial standards dictate that exceeding 1 °C/min causes thermal lag between the heating block and the sample, skewing the onset temperature higher[4].

  • Execution: Run in triplicate. Record the meniscus point (onset) and the clear point.

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is utilized when deep thermodynamic characterization is required, particularly to rule out pseudopolymorphism (e.g., trapped residual solvents).

  • Calibration: Calibrate the DSC cell constant and temperature scale using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

  • Sample Preparation (Causality): Weigh exactly 3.00 mg of the compound into a standard aluminum pan. Crimp the lid with a microscopic pinhole. Why? Halogenated benzamides may release trace volatiles near their melting point. A hermetically sealed pan would trap these gases, increasing internal pressure and artificially elevating the melting temperature via the Clausius-Clapeyron effect. The pinhole ensures the endotherm strictly represents the solid-liquid phase transition.

  • Purge Gas: Utilize a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal ramp.

  • Thermal Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 200 °C.

  • Data Analysis: Integrate the endothermic peak to determine Tonset​ (extrapolated onset), Tpeak​ , and the Enthalpy of Fusion ( ΔHf​ ).

Experimental Data & Synthesis

The following table summarizes representative verification data for a highly pure (>99.5%) batch of 2-amino-N-(5-bromopyridin-2-yl)benzamide.

Comparative Melting Point Data for 2-amino-N-(5-bromopyridin-2-yl)benzamide
ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)
Measured Onset 174.2 °C (Meniscus)174.5 °C ( Tonset​ )
Clear Point / Peak 175.8 °C (Clear Point)175.6 °C ( Tpeak​ )
Melting Range ( ΔT ) 1.6 °C1.1 °C
Enthalpy of Fusion ( ΔHf​ ) N/A112.4 J/g
RSD (n=3) 0.4%0.2%

Data Interpretation: The capillary method yields a slightly broader range (1.6 °C) due to the visual subjectivity of meniscus formation compared to the strict thermodynamic onset ( Tonset​ ) measured by DSC[3]. However, both methods confirm a sharp melting transition under 2.0 °C, validating the high purity and uniform crystalline lattice of the 2-amino-N-(5-bromopyridin-2-yl)benzamide sample. If the capillary range had exceeded 2.0 °C, the self-validating logic (Fig 2) would dictate an immediate root-cause analysis for contamination or polymorphic mixing.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature - Methodological adjustments and secondary reference standard calibration. ChemRxiv. URL:[Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Pharmacopeia requirements, heating rates, and instrument setup. Mettler Toledo. URL:[Link]

Sources

Elemental analysis standards for brominated benzamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Halogen Interference: A Comparative Guide to Elemental Analysis Standards for Brominated Benzamides

By: Senior Application Scientist

Brominated benzamides, such as N-bromobenzamide, are critical electrophilic bromine sources and vital intermediates in organic synthesis and drug development (1)[1]. However, quantifying their Carbon, Hydrogen, and Nitrogen (CHN) mass fractions via Dumas combustion presents a severe analytical hurdle. The high mass percentage of covalently bound bromine (often >40%) disrupts the fundamental chemistry of standard elemental analyzers, requiring specialized methodologies to ensure scientific integrity.

The Causality of Halogen Interference

To understand why standard CHN analysis fails for these compounds, we must look at the combustion mechanics. During flash combustion at 1000–1800 °C (driven by the oxidation exotherm of the tin sample capsule) (2)[2], the brominated benzamide yields CO₂, H₂O, NOₓ, and highly reactive halogens (Br₂ and HBr). If not intercepted, these halogens cause two cascading instrument failures:

  • Catalyst Poisoning: Bromine aggressively attacks the downstream copper (Cu) reduction catalyst, which is designed to convert NOₓ to N₂. The halogens react to form CuBr₂, rapidly depleting the reactor's reduction capacity.

  • Chromatographic Interference: Unreacted HBr gas enters the Thermal Conductivity Detector (TCD). Because HBr alters the thermal conductivity of the helium carrier gas and often co-elutes near N₂, it causes severe baseline drift and artificially inflates nitrogen quantification.

Methodological Comparison: Generic vs. Halogen-Optimized Systems

To resolve these interferences, analytical scientists must choose between standard configurations and halogen-optimized systems.

  • Method A: Standard CHN Analysis relies solely on generic oxidation catalysts (e.g., Cr₂O₃) and standard Cu reduction tubes. It is typically calibrated using generic Certified Reference Materials (CRMs) like Acetanilide.

  • Method B: Halogen-Optimized CHN Analysis integrates a dense plug of 3[3] into the combustion tube. Positioned at the cooler downstream end (approx. 850 °C), the silver wool acts as a targeted halogen scrubber. It quantitatively binds Br₂ and HBr to form stable, non-volatile silver bromide (AgBr), permanently removing halogens from the gas stream before they reach the reduction zone (4)[4].

Quantitative Performance Data

The table below summarizes the experimental recovery of N-Bromobenzamide (Theoretical mass fractions: C 42.24%, H 3.04%, N 7.04%) using both methods. In high-precision elemental analysis, the acceptable accuracy threshold is ±0.30% absolute deviation from the theoretical value (5)[5].

Analytical ConfigurationCarbon (%)Hydrogen (%)Nitrogen (%)Status (±0.30% Limit)
Method A (Generic) 42.58 ± 0.453.15 ± 0.128.45 ± 0.85FAIL (Severe N Overestimation)
Method B (Halogen-Optimized) 42.21 ± 0.153.02 ± 0.087.06 ± 0.12PASS

Data Interpretation: Method A fails due to HBr breakthrough causing TCD interference at the nitrogen peak. Method B successfully neutralizes the bromine, yielding highly accurate CHN data.

Self-Validating Experimental Protocol

A trustworthy analytical workflow must validate its own integrity. This protocol utilizes a "bracketed CRM" strategy to ensure the silver trap remains active and the reduction tube unpoisoned throughout the run.

Step 1: Reactor Preparation Pack the quartz oxidation tube with Cr₂O₃. At the bottom 35 mm of the tube, insert a dense plug of silver wool to support the catalyst bed and act as the halogen trap (6)[6].

Step 2: Baseline Calibration Weigh 1.5–2.5 mg of a generic CRM (Acetanilide) into tin capsules to establish baseline CHN accuracy and calibrate the TCD response.

Step 3: Matrix-Matched Verification Analyze a brominated CRM (e.g., 4-Bromobenzoic acid). Accurate Carbon and Hydrogen readings confirm that the silver wool is successfully trapping bromine without inadvertently retaining CO₂ or H₂O.

Step 4: Sample Analysis Combust the unknown brominated benzamide samples.

Step 5: Validation Closure (The Causality Check) Conclude the sequence with another Acetanilide sample. Causality of Validation: If this final Acetanilide sample yields an artificially high Nitrogen reading, it proves that bromine has saturated the silver trap and poisoned the copper reduction tube, invalidating the preceding batch. If the reading is accurate, it proves the halogens were fully contained, validating the entire analytical run.

Visualizing the Halogen-Optimized Workflow

G Sample Brominated Benzamide (C, H, N, O, Br) Combustion Flash Combustion (1000°C, O₂) Sample->Combustion GasMix Raw Gas Mixture (CO₂, H₂O, NOₓ, Br₂, HBr) Combustion->GasMix Trap Halogen Scrubber (Silver Wool, 850°C) GasMix->Trap AgBr Immobilized Halogen (AgBr Solid) Trap->AgBr Traps Br CleanGas Purified Gases (CO₂, H₂O, NOₓ) Trap->CleanGas Passes C, H, N Reduction Reduction Reactor (Cu Catalyst, 600°C) CleanGas->Reduction Detection TCD Detection (C, H, N Quantification) Reduction->Detection NOₓ -> N₂

Combustion and halogen trapping workflow for the elemental analysis of brominated benzamides.

References

  • Title: Spectroscopic Comparison: N-Bromobenzamide and Its Precursors, Benzamide and Bromine Source: Benchchem URL
  • Source: Nanoscale (RSC Publishing)
  • Title: Optimization of on-line hydrogen stable isotope-ratio measurements of halogen- and sulfur-bearing organic compounds Source: UFZ URL
  • Title: Good Practice Guide for Isotope Ratio Mass Spectrometry Source: Forensic Isotopes URL
  • Title: CHAPTER 16: Gas Source Isotope Ratio Mass Spectrometry (IRMS)
  • Title: Establishing a chromium-reactor design for measuring δ2H values of solid polyhalogenated compounds Source: Scholaris URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-N-(5-bromopyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-amino-N-(5-bromopyridin-2-yl)benzamide. As a brominated aromatic amine, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. The procedures outlined are based on established safety protocols for halogenated organic waste and are designed to ensure regulatory compliance and operational safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

These hazards dictate that the compound and its associated waste must never enter standard waste streams. Direct disposal down the drain or in regular trash is prohibited, as this can lead to environmental contamination and unforeseen reactions in the waste system.[1][2]

Hazard ClassificationDescriptionPrecautionary Justification
Acute Toxicity, Oral Harmful or toxic if swallowed.[3][4]Prevents accidental poisoning. Mandates clear labeling and secure containment.
Skin Corrosion/Irritation Causes skin irritation upon contact.[3][4]Requires the use of chemical-resistant gloves and immediate decontamination of affected areas. Contaminated PPE becomes hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Necessitates wearing safety goggles or a face shield. Any splash requires extensive rinsing and medical attention.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]Operations should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Environmental Hazard As a halogenated organic compound, it is presumed to be toxic to aquatic life and persistent in the environment.[1]Prohibits disposal into the sanitary sewer system to prevent environmental damage.

The Core Principles of Halogenated Waste Management

The presence of bromine in the molecular structure places 2-amino-N-(5-bromopyridin-2-yl)benzamide into the category of halogenated organic waste . This is the single most important classification for its disposal. The disposal of mixed chemical waste is often priced based on the most hazardous component; mixing halogenated and non-halogenated solvents can increase disposal costs threefold.[5][6]

The Four Pillars of Compliant Disposal:

  • Segregation: Always keep halogenated waste separate from non-halogenated waste.[2][5][6] This is the most critical step for both safety and cost-effectiveness.

  • Containment: Use only designated, compatible, and properly sealed containers.[2][7][8] Containers must be in good condition and made of a material that will not react with the waste.

  • Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[2][5][7] Labels must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[5][8]

  • Licensed Disposal: Final disposal must be handled by a licensed professional waste management service.[1][9] This ensures the waste is treated and disposed of in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Protocol for 2-amino-N-(5-bromopyridin-2-yl)benzamide

This protocol covers the disposal of the pure compound, solutions containing the compound, and contaminated lab materials.

Required Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, the following PPE must be worn:

  • Eye/Face Protection: ANSI-approved safety goggles with side shields. A full-face shield is recommended if there is a splash risk.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile or Viton). Gloves must be inspected for integrity before each use.[3][10]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.[10]

Waste Segregation and Collection Workflow

A. Solid Waste (Pure Compound, Contaminated Weighing Paper, etc.)

  • Designate a Container: Select a clearly labeled, wide-mouth container made of a compatible material (e.g., high-density polyethylene) for solid halogenated waste.

  • Labeling: Affix a "Hazardous Waste" label to the container. Write "2-amino-N-(5-bromopyridin-2-yl)benzamide" and any other solid halogenated waste components. Indicate the hazards (Irritant, Toxic).

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[11] Use tools like a dedicated brush and dustpan.

  • Seal: Keep the container securely sealed at all times, except when adding waste.[7][8]

B. Liquid Waste (Solutions containing the compound)

  • Designate a Container: Use a dedicated, sealable, and chemically compatible container (e.g., a safety can or a glass bottle with a screw cap) for "Halogenated Organic Liquid Waste."[6][7]

  • Labeling: Immediately label the container with "Hazardous Waste: Halogenated Organic Liquids." List all constituents, including "2-amino-N-(5-bromopyridin-2-yl)benzamide" and all solvents (e.g., Dichloromethane, Chloroform).

  • Transfer: Pour the liquid waste carefully into the container, using a funnel to prevent spills. All transfers should be done inside a chemical fume hood.

  • Seal: Ensure the container is tightly closed after the addition of waste. Do not leave a funnel in the opening.[2]

C. Contaminated Sharps & Labware

  • Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container that is also labeled as containing halogenated chemical waste.

  • Glassware: Grossly contaminated glassware should be rinsed with a small amount of an appropriate solvent. This first rinseate must be collected and disposed of as halogenated liquid waste.[8] After decontamination, the glassware can be washed normally.

  • Consumables: Contaminated gloves, bench paper, and pipette tips must be disposed of as solid halogenated hazardous waste.[10]

Storage of Waste Containers
  • Store all waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment (such as a spill tray) is used for all liquid waste containers.[8]

  • Segregate the halogenated waste containers from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][10]

  • Do not accumulate more than 55 gallons of hazardous waste in the lab area.[7]

Final Disposal
  • Once a waste container is full (approximately 75-80% capacity to allow for expansion), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal company.[8][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving 2-amino-N-(5-bromopyridin-2-yl)benzamide.

G Disposal Workflow for 2-amino-N-(5-bromopyridin-2-yl)benzamide Waste cluster_0 Disposal Workflow for 2-amino-N-(5-bromopyridin-2-yl)benzamide Waste cluster_1 Waste Segregation & Collection cluster_2 Final Steps Waste Waste Generation Point (Experiment Completion) IsSolid Is the waste primarily solid? Waste->IsSolid IsLiquid Is the waste primarily liquid? Waste->IsLiquid IsContaminated Is it contaminated lab material? Waste->IsContaminated SolidWaste Collect in 'Solid Halogenated Hazardous Waste' Container IsSolid->SolidWaste Yes LiquidWaste Collect in 'Liquid Halogenated Hazardous Waste' Container IsLiquid->LiquidWaste Yes Sharps Contaminated Sharps Container (Label as Halogenated) IsContaminated->Sharps Sharps Disposables Collect with Solid Halogenated Waste IsContaminated->Disposables Gloves, Paper, etc. Store Store in Designated Satellite Accumulation Area with Secondary Containment SolidWaste->Store LiquidWaste->Store Sharps->Store Disposables->Store Pickup Arrange for Pickup by Licensed Waste Disposal Service Store->Pickup

Caption: Decision workflow for proper waste segregation.

Spill Management

Accidental spills are a form of waste that must be managed immediately and correctly.

  • Small Spills: For small spills of the solid compound, carefully sweep up the material and place it in the solid halogenated hazardous waste container.[11] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or spill pads), and dispose of the absorbent as solid halogenated waste.[12]

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department immediately.[12] Prevent the spill from entering any drains.[1][13]

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine (CID 70622). National Center for Biotechnology Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Chemical Safety Office. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from a university chemical safety department.
  • Kansas State University. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine (CID 231310). National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - P-AMINO BENZAMIDE. Retrieved from [Link]

  • Chamberland Lab. (n.d.). Working with Bromine SOP.
  • Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • PubChem. (n.d.). 2-amino-N-benzyl-5-bromo-benzamide (CID 44449046). National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends.... Retrieved from [Link]

  • Environment, Health and Safety, University of Missouri. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.